5-Hydroxy-7-methoxyflavanone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDDOBAOGKRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-37-5, 75291-74-6 | |
| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 75291-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Hydroxy-7-methoxyflavanone natural sources and isolation
An In-Depth Technical Guide to 5-Hydroxy-7-methoxyflavanone: Natural Sources and Isolation Strategies
Authored by: A Senior Application Scientist
Abstract
This compound, also known as Pinostrobin, is a naturally occurring flavanone that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural sources and outlines a robust, multi-step methodology for its extraction, isolation, and purification from plant matrices. We delve into the rationale behind each experimental step, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established principles of natural product chemistry.
Introduction to this compound
This compound (Pinostrobin) is a flavonoid characterized by a C6-C3-C6 backbone structure. Its chemical properties, particularly its moderate polarity, are central to the design of effective isolation strategies. The presence of a hydroxyl group at the 5-position and a methoxy group at the 7-position on the A-ring influences its solubility and chromatographic behavior.[1] With a molecular formula of C₁₆H₁₄O₄ and a molecular weight of approximately 270.28 g/mol , this compound is a subject of ongoing research for its potential therapeutic applications, including anti-cancer and neuroprotective effects.[2][3][4]
Chemical Structure:
-
IUPAC Name: (2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one[5]
The biosynthesis of flavanones like this compound originates from the general phenylpropanoid pathway. The process begins with L-phenylalanine and proceeds through key intermediates like naringenin, which then undergoes specific hydroxylation and O-methylation reactions catalyzed by enzymes to yield the final structure.[6][7]
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0043820) [np-mrd.org]
- 2. biorlab.com [biorlab.com]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Introduction: Unveiling the Potential of a Chrysin Derivative
An In-Depth Technical Guide to the Biological Activities of 5-Hydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Flavonoids, a diverse group of polyphenolic compounds found in plants, continue to be a fertile ground for the discovery of novel therapeutic agents. Within this class, this compound (HMF), also known as Pinostrobin, has emerged as a molecule of significant interest.[1][2] Structurally, it is a flavanone, a subclass of flavonoids characterized by a saturated C2-C3 bond in the C ring. HMF is a natural derivative of chrysin (5,7-dihydroxyflavone), a well-known flavonoid with a broad spectrum of biological activities.[3][4][5] However, the clinical application of chrysin is often hampered by its poor oral bioavailability.[3][4][5] The methoxy group at the C7 position in HMF represents a critical structural modification that may offer an advantage, potentially improving its pharmacokinetic profile and making it a more viable candidate for therapeutic development.
This technical guide provides a comprehensive exploration of the multifaceted biological activities of this compound. We will delve into its anticancer, neuroprotective, and anti-inflammatory properties, grounding the discussion in mechanistic insights and field-proven experimental methodologies. The objective is to equip researchers and drug development professionals with the foundational knowledge required to design and execute further investigations into this promising natural compound.
Anticancer Activity: A Pro-Oxidant Approach to Inducing Apoptosis
While many flavonoids are lauded for their antioxidant properties, a compelling body of evidence demonstrates that this compound can function as a pro-oxidant therapeutic candidate, particularly in the context of colorectal cancer.[3][5] This activity is centered on its ability to selectively induce cytotoxicity and trigger programmed cell death (apoptosis) in cancer cells.
Mechanism of Action: The ROS-Mitochondrial Apoptosis Axis
The primary anticancer mechanism of HMF in human colorectal carcinoma cells (HCT-116) is the induction of mitochondrial-associated cell death, driven by the generation of Reactive Oxygen Species (ROS).[3][4][5] Unlike normal cells, cancer cells often exist in a state of elevated oxidative stress, making them more vulnerable to further ROS insults. HMF exploits this vulnerability.
The cascade of events is initiated by HMF-induced generation of both mitochondrial and cytosolic ROS.[3][4] This surge in ROS leads to two critical downstream consequences:
-
Endoplasmic Reticulum (ER) Stress: The oxidative stress perturbs ER homeostasis, triggering an ER stress response. This is characterized by the upregulation of key stress sensors like IRE1-α.[3][5]
-
Mitochondrial Disruption: The elevated ROS levels directly impact mitochondrial integrity, leading to a decrease in the mitochondrial membrane potential.
These events converge on the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, a key transducer of stress stimuli.[3][5] Activated JNK, along with the direct effects of ROS, orchestrates the activation of the intrinsic (mitochondrial) apoptosis pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins like Bax and BID.[3][4] The activated Bax translocates to the mitochondria, further compromising its membrane and facilitating the release of cytochrome c into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the executioner caspase, caspase-3, leading to the systematic dismantling of the cell.[3][4]
This entire process can be effectively reversed by pre-treatment with a ROS scavenger such as N-acetyl-l-cysteine (NAC), which confirms that ROS generation is the crucial initiating event in HMF's apoptotic action.[3][5]
Data Presentation: Cytotoxic Efficacy
The anti-proliferative effect of HMF has been quantified in human colorectal carcinoma cells (HCT-116). The following table summarizes the dose-dependent cytotoxicity observed after 24 hours of treatment.
| Cell Line | Treatment Concentration | % Cell Viability (MTT Assay) | Reference |
| HCT-116 | 25 µM | Dose-dependent decrease | [3] |
| HCT-116 | 50 µM | Dose-dependent decrease | [3] |
| HCT-116 | 100 µM | 39.06 ± 0.03 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality: This assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxicity.
Methodology:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock to final desired concentrations (e.g., 25, 50, 100 µM) in fresh cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
Neuroprotective Effects: Insights from a Structural Analog
Direct research on the neuroprotective properties of this compound is limited. However, significant insights can be drawn from its close structural analog, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF).[6][7] The shared this compound core suggests that HMF may possess similar neuroprotective capabilities. TMF has demonstrated protective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.[6]
Proposed Mechanism of Action: Combating Oxidative Stress and Promoting Neuronal Health
The neuroprotective action of TMF, and by extension potentially HMF, appears to be multi-pronged, targeting key pathways involved in neuronal survival and cognitive function.
-
Redox Homeostasis: TMF attenuates redox imbalance in neuronal cells (PC12) by regulating the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), a sensitive marker of oxidative stress.[6] This helps protect cells from dopamine-induced toxicity.
-
Trophic Factor Upregulation: In vivo studies show that TMF upregulates the level of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[6] BDNF is a crucial protein for neuronal survival, growth, and synaptic plasticity.
-
CREB Pathway Activation: The upregulation of BDNF is linked to the increased phosphorylation of the cAMP-response element-binding protein (CREB).[6][8] Phosphorylated CREB (p-CREB) is a transcription factor that plays a pivotal role in learning, memory, and neuronal plasticity by promoting the expression of genes essential for these functions.
Data Presentation: Efficacy in Preclinical Models (Based on TMF)
The following table summarizes the neuroprotective effects observed with the structural analog TMF.
| Model System | Treatment Concentration/Dose | Observed Effect | Reference |
| PC12 Cells (in vitro) | 3-20 µM | Decreased dopamine-induced toxicity | [6] |
| D-galactose treated mice (in vivo) | 4 or 8 mg/kg/day (i.p.) | Improved behavioral performance (Morris water maze) | [6] |
| D-galactose treated mice (in vivo) | 4 or 8 mg/kg/day (i.p.) | Increased GSH/GSSG ratio in hippocampus | [6] |
| D-galactose treated mice (in vivo) | 4 or 8 mg/kg/day (i.p.) | Upregulated BDNF and p-CREB levels | [6] |
Experimental Protocol: Western Blot for CREB Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample. It is ideal for assessing changes in protein expression or post-translational modifications like phosphorylation.
Causality: This protocol allows for the specific detection and quantification of both total CREB and its phosphorylated (active) form, p-CREB. By comparing the ratio of p-CREB to total CREB in treated versus untreated samples, one can definitively determine if the compound activates the CREB signaling pathway.
Methodology:
-
Protein Extraction: Treat hippocampal tissue or cultured neuronal cells with HMF. Lyse the cells/tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein and preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-CREB and total CREB (on separate blots or after stripping). A loading control like β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the p-CREB signal to the total CREB signal to determine the relative level of activation.
Anti-inflammatory Potential: Modulating Key Inflammatory Pathways
The anti-inflammatory properties of HMF are less directly characterized, but strong inferences can be drawn from the well-established activities of other methoxyflavones.[9][10][11] Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK and inhibiting the production of pro-inflammatory mediators.[11][12]
Proposed Mechanism of Action: Suppression of Pro-inflammatory Mediators
Inflammation is a complex biological response often characterized by the overproduction of mediators like nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[9][11][13] The expression of these enzymes is largely controlled by the transcription factor NF-κB.[9][11] Structurally related methoxyflavones have been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the expression of iNOS and COX-2 and reducing the production of NO and prostaglandins.[9][10] It is highly plausible that HMF shares this mechanism of action.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive method for the colorimetric detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
Causality: In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the iNOS enzyme. By measuring the accumulation of nitrite in the cell culture medium, this assay provides a reliable indirect measure of iNOS activity. A reduction in nitrite levels in the presence of a test compound indicates an inhibitory effect on the NO production pathway.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include untreated and LPS-only controls.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Structure-Activity Relationship (SAR) Insights
The biological activities of HMF are intrinsically linked to its chemical structure.
-
5-Hydroxyl Group: The hydroxyl group at the C5 position is crucial. Studies comparing 5-hydroxy polymethoxyflavones (PMFs) with their fully methoxylated counterparts show that the 5-OH group significantly enhances inhibitory activity against cancer cells.[14] This group can form a hydrogen bond with the C4 carbonyl group, which influences the electronic properties of the molecule and its ability to interact with biological targets.[15]
-
7-Methoxy Group: The methoxy group at C7 increases the lipophilicity of the molecule compared to chrysin.[12][15] This can lead to better cellular uptake and improved bioavailability, potentially overcoming a key limitation of its parent compound.[12] The presence of a methoxy group at C7 has also been specifically linked to neuroprotective and anti-inflammatory activity in flavonoids.[16]
Conclusion and Future Directions
This compound is a promising natural flavanone with a compelling profile of biological activities. Its pro-oxidant mechanism against colorectal cancer cells, which leverages the intrinsic oxidative stress of malignant cells to trigger a mitochondrial-driven apoptosis, marks it as a compound of significant interest for oncological research.[3][5] Furthermore, based on strong evidence from structurally related compounds, HMF holds considerable, albeit underexplored, potential as a neuroprotective and anti-inflammatory agent.[6][9]
The path forward requires a systematic and rigorous investigation to fully elucidate its therapeutic potential. Key future directions should include:
-
Broad-Spectrum Anticancer Screening: Expanding cytotoxicity studies to a wider range of cancer cell lines to determine its spectrum of activity.
-
In Vivo Validation: Progressing the promising in vitro findings into relevant animal models of cancer, neurodegeneration, and inflammation to assess in vivo efficacy, safety, and pharmacokinetics.[17]
-
Mechanistic Deep Dive: Directly investigating the proposed neuroprotective and anti-inflammatory mechanisms to confirm the modulation of the CREB and NF-κB pathways, respectively.
-
Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of HMF to understand its bioavailability and metabolic fate, which is critical for its development as a drug candidate.[18]
This technical guide serves as a foundational resource, synthesizing the current knowledge and providing the necessary experimental frameworks to propel future research into the therapeutic applications of this compound.
References
- 1. biorlab.com [biorlab.com]
- 2. NP-MRD: Showing NP-Card for this compound (NP0043820) [np-mrd.org]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Hydroxy-7-methoxyflavanone
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Hydroxy-7-methoxyflavanone, a naturally occurring flavonoid with significant therapeutic potential.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative that combines established synthetic protocols with the underlying chemical principles and advanced analytical techniques for structural elucidation and purity assessment. We delve into the strategic considerations behind the Claisen-Schmidt condensation and subsequent intramolecular cyclization, providing a robust framework for the efficient laboratory-scale production of this valuable compound. Furthermore, a comprehensive guide to the spectroscopic and chromatographic characterization of this compound is presented, ensuring the integrity and validity of research findings.
Introduction: The Scientific Imperative for this compound
This compound, also known as pinostrobin, is a naturally occurring flavanone found in a variety of plant species.[2][5] As a member of the flavonoid family, it has attracted considerable interest from the scientific community due to its diverse pharmacological activities.[1][4] The synthesis of this and other flavanones is of significant interest for further pharmacological investigation and potential drug development.
The core chemical structure of this compound, featuring a C6-C3-C6 skeleton, provides a versatile scaffold for medicinal chemistry explorations. The strategic placement of the hydroxyl and methoxy groups on the A-ring significantly influences its biological activity. This guide will provide a comprehensive overview of the synthesis and detailed characterization of this important molecule.
Synthetic Strategy: A Tale of Two Reactions
The most prevalent and efficient method for synthesizing flavanones, including this compound, involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.[6][7][8] This approach offers a high degree of control over the final product and allows for the introduction of various substituents on both aromatic rings.
Step 1: Claisen-Schmidt Condensation for Chalcone Formation
The Claisen-Schmidt condensation is a crossed-aldol condensation between an acetophenone and a benzaldehyde derivative in the presence of a base or acid catalyst.[9][10] In the synthesis of the precursor for this compound, 2'-hydroxy-4'-methoxyacetophenone is reacted with benzaldehyde.
Causality of Experimental Choices:
-
Base Catalysis: A strong base, such as sodium hydroxide or potassium hydroxide, is typically employed to deprotonate the α-carbon of the acetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.
-
Solvent: Ethanol or a similar protic solvent is commonly used as it effectively dissolves both the reactants and the base catalyst.
-
Temperature: The reaction is typically carried out at room temperature to control the rate of reaction and minimize side-product formation.
Experimental Protocol: Synthesis of 2'-Hydroxy-4'-methoxy-chalcone
-
In a round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the stirred mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude chalcone from ethanol to obtain a purified product.
Step 2: Intramolecular Cyclization to the Flavanone Core
The synthesized 2'-hydroxychalcone undergoes an intramolecular Michael addition, also known as a cyclization reaction, to form the flavanone ring system.[11][12][13] This reaction is typically catalyzed by acid.
Causality of Experimental Choices:
-
Acid Catalysis: An acid catalyst, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the chalcone, increasing the electrophilicity of the β-carbon.[12] This facilitates the nucleophilic attack by the phenolic hydroxyl group.
-
Solvent: Ethanol or a similar solvent that can solubilize the chalcone is used.
-
Reflux: The reaction is often heated to reflux to provide the necessary activation energy for the cyclization to occur at a reasonable rate.[14]
Experimental Protocol: Synthesis of this compound
-
Dissolve the purified 2'-Hydroxy-4'-methoxy-chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude flavanone.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) or by recrystallization.[15]
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Comprehensive Characterization: Unveiling the Molecular Identity
Thorough characterization is paramount to confirm the successful synthesis, purity, and structural integrity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[16][17]
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compound.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.[18]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals include the characteristic flavanone protons (H-2, H-3ax, H-3eq), aromatic protons, and the methoxy group protons.
-
¹³C NMR: Reveals the number of different carbon environments in the molecule, including the carbonyl carbon of the flavanone ring.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[17] Key vibrational bands for this compound include those for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[19] High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass.
Table 1: Typical Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the flavanone ABC system, aromatic protons on both rings, a methoxy group singlet, and a hydroxyl proton singlet.[18] |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the heterocyclic ring, and aromatic carbons.[20] |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1680 (C=O), ~1610, ~1450 (C=C aromatic).[21] |
| MS (ESI-MS) | [M+H]⁺ ion at m/z corresponding to the molecular weight of 270.28 g/mol .[21][22] |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of this compound.[23][24] A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acidified water and methanol or acetonitrile.[23] Detection is commonly performed using a UV-Vis or Diode-Array Detector (DAD) at a wavelength around 280-330 nm.[23][24]
Experimental Protocol: HPLC Purity Analysis
-
System: A standard HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: 288 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in methanol.
Visualization of the Characterization Workflow:
Caption: Workflow for the characterization of this compound.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The sequential nature of the synthesis, followed by comprehensive characterization, provides multiple checkpoints to ensure the integrity of the process.
-
Reaction Monitoring: The use of TLC at each synthetic step allows for real-time monitoring of the reaction's progress, ensuring complete conversion of the starting material before proceeding.
-
Purification: The purification steps, whether by recrystallization or column chromatography, are crucial for removing unreacted starting materials and side products. The purity of the intermediate and final product should be confirmed by HPLC.
-
Orthogonal Characterization: The use of multiple, independent analytical techniques (NMR, IR, MS, HPLC) provides a robust and comprehensive data package. Agreement between the data obtained from these different methods provides a high degree of confidence in the identity and purity of the synthesized this compound.
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently and efficiently produce this valuable flavonoid for further scientific investigation. The emphasis on a multi-faceted characterization approach ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity.
References
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- 2. NP-MRD: Showing NP-Card for this compound (NP0043820) [np-mrd.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Some New Flavanones by Claisen-Schmidt Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 8. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 9. iiste.org [iiste.org]
- 10. Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemijournal.com [chemijournal.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. mdpi.com [mdpi.com]
- 20. Npc235117 | C16H14O4 | CID 4101463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorlab.com [biorlab.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
In Vitro Neuroprotective Effects of Methoxyflavanones: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the in vitro neuroprotective effects of methoxyflavanones, a promising class of flavonoid compounds. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for neurodegenerative diseases. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the causal relationships in experimental design and the mechanistic underpinnings of methoxyflavanone-mediated neuroprotection.
Introduction: The Therapeutic Promise of Methoxyflavanones
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable global health challenge, characterized by the progressive loss of neuronal structure and function.[1] Flavonoids, a diverse group of plant-derived polyphenolic compounds, have attracted significant scientific interest for their potential neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities.[1] Within this broad class, methoxyflavanones have emerged as particularly compelling candidates for therapeutic development due to their unique molecular structures and multi-targeted mechanisms of action.[2][3] This guide will dissect the key in vitro evidence supporting the neuroprotective potential of methoxyflavanones, with a focus on their molecular targets, signaling pathways, and the experimental methodologies used to elucidate these effects.
Core Mechanisms of Methoxyflavanone-Mediated Neuroprotection
Methoxyflavanones exert their neuroprotective effects through a variety of molecular mechanisms, often targeting key pathways implicated in neuronal cell death and dysfunction.
Inhibition of Parthanatos: A Novel Target
A primary mechanism of action for certain methoxyflavanones, such as 4'-methoxyflavone (4'MF) and 3',4'-dimethoxyflavone (DMF), is the inhibition of parthanatos.[4] This is a distinct form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.[1][4] The excessive production of poly(ADP-ribose) (PAR) polymers by PARP-1 is directly toxic to neurons.[4] Methoxyflavanones have been shown to reduce the synthesis and accumulation of PAR, thereby protecting cortical neurons from cell death induced by agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and NMDA.[4]
Signaling Pathway: Inhibition of Parthanatos by Methoxyflavanones
Caption: Methoxyflavanones inhibit PARP-1 activation, preventing parthanatos-mediated cell death.
Modulation of Neuroinflammation and Oxidative Stress
Neuroinflammation, often mediated by activated microglia, is a key contributor to neurodegeneration.[5] Methoxyflavonoids, such as 6-methoxyflavone and 7-methoxyflavone, have demonstrated potent anti-neuroinflammatory properties.[3][6] They can suppress the activation of microglia stimulated by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) signaling pathway.[3]
Concurrently, these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][6] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes, such as Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][7] By activating the Nrf2/HO-1 axis, methoxyflavanones enhance the cellular antioxidant defense system, thereby mitigating oxidative stress.[3][7][8]
Signaling Pathway: Dual Regulation by Methoxyflavanones
References
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- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway [mdpi.com]
An In-depth Technical Guide to 5-Hydroxy-7-methoxyflavanone Derivatives and Their Bioactivity
This guide provides a comprehensive technical overview of 5-hydroxy-7-methoxyflavanone, a core flavonoid structure, and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, bioactivity, and therapeutic potential of these compounds. The content herein is structured to deliver not just data, but a deeper understanding of the scientific rationale behind the experimental designs and the mechanistic pathways through which these molecules exert their biological effects.
Introduction: The Prominence of the Flavanone Scaffold
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Among these, flavanones represent a significant subclass characterized by a C6-C3-C6 skeleton. The specific compound, this compound, also known as pinostrobin, serves as a valuable starting point for chemical modifications due to its inherent, albeit modest, bioactivities and its amenability to synthetic derivatization.[1][2][3][4] The strategic placement of hydroxyl and methoxy groups on its A-ring provides a unique electronic and steric environment, influencing its pharmacokinetic profile and interaction with biological targets.[5] This guide will delve into the chemical derivatization of this core structure and the resulting impact on its anticancer, antioxidant, and anti-inflammatory properties.
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of flavanone derivatives is a well-established process in medicinal chemistry, with the Claisen-Schmidt condensation being a cornerstone reaction.[6][7] This reaction involves the base-catalyzed condensation of an appropriately substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate. Subsequent intramolecular cyclization of the chalcone, often under basic or acidic conditions, yields the desired flavanone.[6]
General Synthetic Workflow
The general synthetic route to this compound derivatives is depicted below. The choice of substituents on the starting benzaldehyde is crucial as it dictates the substitution pattern on the B-ring of the final flavanone, which in turn significantly influences its bioactivity.
Caption: General synthetic workflow for this compound derivatives.
Unveiling the Bioactivity of this compound Derivatives
The therapeutic potential of this compound derivatives lies in their diverse biological activities. This section will explore their anticancer, antioxidant, and anti-inflammatory properties, supported by mechanistic insights and quantitative data.
Anticancer Activity: Inducing Cell Demise
Numerous studies have demonstrated the cytotoxic effects of flavanone derivatives against various cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death, through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[9][10]
5-Hydroxy-7-methoxyflavone (HMF), a close analog, has been shown to induce cytotoxicity in human colon carcinoma cells (HCT-116) in a dose-dependent manner.[10][11] Treatment with HMF leads to DNA damage and triggers the mitochondrial apoptosis pathway, characterized by the release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and activation of pro-apoptotic proteins like Bax and caspases.[10] The generation of ROS appears to be a crucial upstream event, leading to endoplasmic reticulum (ER) stress, intracellular calcium release, and phosphorylation of JNK, which further propagates the apoptotic signal.[10]
Caption: Signaling pathway of anticancer activity.
The cytotoxic potential of flavanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | LoVo (Colon) | < 35 | [8] |
| Derivative 3 | LoVo (Colon) | < 35 | [8] |
| Derivative 5 | LoVo (Colon) | < 35 | [8] |
| 5-demethyltangeritin | PC3 (Prostate) | 11.8 | [12][13] |
| Tangeritin | PC3 (Prostate) | 17.2 | [12][13] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast) | 8.58 | [12] |
Antioxidant Activity: Quenching Free Radicals
The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases.[14] The presence of hydroxyl groups on the flavonoid skeleton is a key determinant of their antioxidant capacity.[1][5]
This compound derivatives can exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[15] In the HAT mechanism, the flavonoid donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the flavonoid transfers an electron to the free radical. The resulting flavonoid radical is stabilized by resonance.
Caption: Simplified antioxidant mechanism (Hydrogen Atom Transfer).
The antioxidant activity of this compound derivatives can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[15][16][17][18][19] The results are often expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).
| Assay | Principle | Reference |
| DPPH Assay | Measures the ability of the antioxidant to scavenge the stable DPPH radical.[17] | [15][16][17] |
| ABTS Assay | Measures the ability of the antioxidant to scavenge the ABTS radical cation.[17][19] | [15][16][17][19] |
| FRAP Assay | Measures the ferric reducing ability of the antioxidant. | [15][17] |
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is a key contributor to various diseases. Flavanone derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.[6][7]
A common in vitro model for studying inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6][20][21][22][23][24] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[20][21][23][25] this compound derivatives can inhibit the production of these inflammatory mediators, often by suppressing the activation of transcription factors such as nuclear factor-kappa B (NF-κB).[25][26][27][28]
Caption: Signaling pathway of anti-inflammatory activity.
The anti-inflammatory effects of flavanone derivatives are often assessed by their ability to inhibit NO production in LPS-stimulated macrophages.
| Derivative | Assay | IC50 (µg/mL) | Reference |
| Flavanone (4G) | NO Inhibition | 0.603 | [6] |
| 2'-carboxy-5,7-dimethoxy-flavanone (4F) | NO Inhibition | 0.906 | [6] |
| 4'-bromo-5,7-dimethoxy-flavanone (4D) | NO Inhibition | 1.030 | [6] |
| 2'-carboxyflavanone (4J) | NO Inhibition | 1.830 | [6] |
| Pinocembrin | NO Inhibition | 203.60 | [6] |
Essential Experimental Protocols
To ensure reproducibility and standardization, this section provides detailed protocols for the key bioassays discussed.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell viability and proliferation.[29]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[29]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[17]
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the sample solution with the DPPH solution and incubate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay
This is another widely used assay to determine antioxidant activity.[17][19]
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark at room temperature for 12-16 hours.[22][24]
-
ABTS Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: Mix the test compound with the ABTS working solution and incubate at room temperature for a defined period.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength.
-
Calculation: Calculate the percentage of inhibition and determine the TEAC value.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.[30]
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Cell Treatment: Treat the cells with the test compounds for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[6]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[24][30]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: Determine the percentage of NO inhibition by comparing the nitrite levels in treated and untreated LPS-stimulated cells.
Pharmacokinetics and Bioavailability: A Critical Consideration
While in vitro studies provide valuable insights into the bioactivity of this compound derivatives, their in vivo efficacy is highly dependent on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Flavanones are generally absorbed in the small intestine, but their bioavailability can be limited due to rapid metabolism in the enterocytes and the liver, where they are converted into glucuronide and sulfate conjugates.[31][32][33] A significant portion of ingested flavanones may also reach the colon, where they are metabolized by the gut microbiota into smaller phenolic compounds that can be absorbed.[31][32] The form of the flavanone (aglycone vs. glycoside) also plays a crucial role in its absorption and metabolism.[31][33][34]
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. Their anticancer, antioxidant, and anti-inflammatory properties make them attractive candidates for further drug development. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on bioactivity and to design more potent and selective derivatives.
-
In Vivo Studies: To validate the in vitro findings in animal models of cancer, oxidative stress, and inflammation.
-
Pharmacokinetic Profiling: To improve the bioavailability of these compounds through formulation strategies or chemical modifications.
-
Clinical Trials: To ultimately evaluate the safety and efficacy of the most promising derivatives in humans.[35][36]
The continued exploration of this versatile flavonoid scaffold holds significant promise for the discovery of novel therapeutic agents to address a range of human diseases.
References
- 1. nioch.nsc.ru [nioch.nsc.ru]
- 2. biorlab.com [biorlab.com]
- 3. NP-MRD: Showing NP-Card for this compound (NP0043820) [np-mrd.org]
- 4. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Pro-Apoptotic Activities of Flavanone Derivatives in Cyclodextrin Complexes: New Implications for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Cytotoxic flavone-C-glycosides from the leaves of Dypsis pembana (H.E.Moore) Beentje & J.Dransf., Arecaceae: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The pharmacokinetics of flavanones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 33. researchgate.net [researchgate.net]
- 34. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 35. mdpi.com [mdpi.com]
- 36. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Discovery and History of Pinostrobin (5-Hydroxy-7-methoxyflavanone)
Abstract
Pinostrobin (5-hydroxy-7-methoxyflavanone), a naturally occurring dietary bioflavonoid, has garnered significant scientific attention since its discovery over seven decades ago. Initially isolated from the heartwood of the Eastern White Pine, Pinus strobus, this flavanone has been identified in a diverse range of plant species and even in honey and propolis. Its history is a compelling narrative of evolving analytical techniques and a deepening understanding of its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of pinostrobin, designed for researchers, scientists, and drug development professionals. We will delve into the historical context of its isolation, the evolution of its characterization, its biosynthetic origins, and the key milestones in uncovering its therapeutic potential, from its antioxidant and anti-inflammatory properties to its promising anticancer activities.
The Dawn of Discovery: Isolation and Initial Characterization
The story of pinostrobin begins in the mid-20th century, a period of burgeoning interest in the chemical constituents of the natural world. In 1944, the Swedish chemist Holger Erdtman, a pioneer in the field of wood chemistry, first reported the isolation of a novel flavanone from the heartwood of the Eastern White Pine, Pinus strobus L.[1]. In honor of its botanical origin, he named the compound pinostrobin .
The initial isolation of pinostrobin was a testament to the classical methods of natural product chemistry. While the precise details of Erdtman's original procedure are rooted in the techniques of the era, they would have undoubtedly involved solvent extraction of the pine heartwood, followed by a series of precipitation and recrystallization steps to obtain the purified crystalline compound. These early methods, though laborious by modern standards, laid the groundwork for the purification of countless natural products.
The structural elucidation of pinostrobin in that era relied on a combination of classical chemical degradation techniques and nascent spectroscopic methods. The determination of its fundamental flavanone skeleton, with a hydroxyl group at the 5-position and a methoxy group at the 7-position, was a significant achievement, paving the way for future investigations into its chemical and biological properties.
A Journey Through Time: The Evolving Landscape of Pinostrobin Research
Following its discovery, pinostrobin remained a subject of academic interest, primarily within the realm of phytochemistry. For several decades, research focused on its identification in various other plant species, expanding its known botanical distribution. It was found to be a constituent of plants from diverse families, including Zingiberaceae (e.g., Boesenbergia rotunda or Thai ginger), Fabaceae, and Polygonaceae, as well as in bee products like honey and propolis[1][2].
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in pinostrobin research. The advent of advanced analytical and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, revolutionized the speed and accuracy of its isolation and characterization. These modern methods enabled researchers to not only confirm its structure with unambiguous certainty but also to quantify its presence in various natural sources with high precision.
This technological leap coincided with a growing interest in the pharmacological potential of natural products. Scientists began to explore the biological activities of pinostrobin, leading to a cascade of discoveries that have cemented its status as a promising therapeutic agent.
The Genesis of a Bioactive Molecule: The Biosynthetic Pathway of Pinostrobin
Pinostrobin, like all flavonoids, originates from the phenylpropanoid pathway in plants. This intricate metabolic route channels precursors from primary metabolism into the synthesis of a vast array of secondary metabolites. The biosynthesis of the flavanone core of pinostrobin involves a series of enzymatic reactions, with two key enzymes playing a pivotal role: chalcone synthase (CHS) and chalcone isomerase (CHI).
The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to cinnamoyl-CoA. Chalcone synthase then catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. In the final step of flavanone ring formation, chalcone isomerase facilitates the stereospecific cyclization of the chalcone into (2S)-naringenin. Subsequent enzymatic modifications, including methylation, lead to the formation of pinostrobin.
Figure 1. Simplified biosynthetic pathway of pinostrobin.
Modern Methodologies: Isolation, Purification, and Structural Elucidation
The isolation and purification of pinostrobin from its natural sources have evolved significantly since its initial discovery. While classical methods laid the foundation, modern techniques offer greater efficiency, yield, and purity.
Experimental Protocol: Non-Chromatographic Isolation of Pinostrobin from Boesenbergia rotunda
This protocol, adapted from Fakhrudin et al. (2021), provides a simple, fast, and inexpensive method for isolating pinostrobin without the need for chromatographic techniques[3].
Materials:
-
Dried and pulverized rhizomes of Boesenbergia rotunda
-
Petroleum ether
-
Methanol (analytical grade)
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
-
Freezer (-20°C)
Procedure:
-
Maceration: Macerate 500 g of dried B. rotunda powder in 2.5 L of petroleum ether for 18 hours at room temperature.
-
Solvent Evaporation and Concentration: Filter the extract and concentrate the filtrate using a rotary evaporator until the volume is reduced to approximately 100 mL.
-
Initial Crystallization: Store the concentrated extract at -20°C for 18 hours to induce the precipitation of pale yellow crystals of impure pinostrobin.
-
Recrystallization:
-
Filter and collect the crude crystals.
-
Dissolve the crystals in 50 mL of warm methanol (approximately 60°C) with stirring.
-
Store the methanolic solution at -20°C for 18 hours to allow for recrystallization.
-
-
Purification and Drying:
-
Filter the recrystallized product and wash the crystals with cold methanol (4°C) until they become colorless.
-
Air-dry the purified pinostrobin crystals at room temperature.
-
This method has been reported to yield pinostrobin with a purity of ≥ 99% and a yield of approximately 2.36%[3].
Structural Characterization
The definitive identification of isolated pinostrobin is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 12.00 (1H, s, 5-OH) | 195.7 (C-4) |
| 7.41 (5H, m, H-2', H-3', H-4', H-5', H-6') | 167.8 (C-7) |
| 6.05 (2H, d, J = 2.72 Hz, H-6, H-8) | 164.0 (C-9) |
| 5.39 (1H, dd, J = 12.84, 2.76 Hz, H-2) | 162.7 (C-5) |
| 3.79 (3H, s, 7-OMe) | 138.3 (C-1') |
| 3.06 (1H, dd, J = 15.14, 12.84 Hz, H-3a) | 128.8 (C-4') |
| 2.79 (1H, dd, J = 14.68, 2.76 Hz, H-3b) | 126.0 (C-2', C-6') |
| 103.0 (C-10) | |
| 95.0 (C-6) | |
| 94.1 (C-8) | |
| 79.0 (C-2) | |
| 55.6 (C-7-OMe) | |
| 43.2 (C-3) | |
| Table 1. ¹H and ¹³C NMR spectral data for pinostrobin[4]. |
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula (C₁₆H₁₄O₄).
Unveiling the Pharmacological Potential: A Chronology of Key Discoveries
The scientific journey of pinostrobin has been marked by the progressive discovery of its diverse pharmacological activities.
Figure 2. A timeline illustrating the major research milestones in the history of pinostrobin.
Antioxidant and Anti-inflammatory Properties
Early investigations into the bioactivity of pinostrobin revealed its potent antioxidant properties. It has been shown to be an effective scavenger of free radicals, a key contributor to oxidative stress and cellular damage. Its anti-inflammatory effects are also well-documented, with studies demonstrating its ability to inhibit key inflammatory mediators.
| Activity | Assay/Model | IC₅₀ / Effect | Reference |
| Antioxidant | DPPH radical scavenging | IC₅₀ = 557.97 µg/mL | [5][6] |
| Anti-inflammatory | 5-Lipoxygenase (5-LOX) inhibition | IC₅₀ = 0.499 µM | [5][6] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | IC₅₀ = 285.67 µM | [5][6] |
| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Significant inhibition | [7] |
| Table 2. Summary of the antioxidant and anti-inflammatory activities of pinostrobin. |
Mechanistic studies have revealed that pinostrobin exerts its anti-inflammatory effects through multiple pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[8]. It has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[8].
Anticancer Activity
More recently, a significant body of research has focused on the anticancer potential of pinostrobin. It has demonstrated cytotoxic activity against a range of cancer cell lines, including breast, cervical, and colon cancer.
| Cell Line | Cancer Type | IC₅₀ | Reference |
| MCF-7 | Breast Cancer | ~20 µg/mL (72h) | [2] |
| MDA-MB-231 | Breast Cancer | 1035.88 µM (48h) | [1] |
| T47D | Breast Cancer | 2.93 mM | [9] |
| KB | Squamous Cell Carcinoma | 6.2 µg/mL | [10] |
| Caski | Cervical Cancer | 7.7 µg/mL | [10] |
| HT-29 | Colon Cancer | 22.51 µg/mL | [11][12] |
| Table 3. Cytotoxic activity of pinostrobin against various cancer cell lines. |
The mechanisms underlying pinostrobin's anticancer effects are multifaceted and appear to involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the modulation of key signaling pathways involved in cancer progression. For instance, in breast cancer cells, pinostrobin has been shown to suppress cell viability and migration[1][2].
Conclusion and Future Perspectives
From its humble discovery in the heartwood of a pine tree to its current status as a promising multi-target therapeutic agent, the journey of pinostrobin is a compelling example of the value of natural product research. The historical progression of its scientific investigation mirrors the advancements in analytical and biological sciences.
The future of pinostrobin research holds immense promise. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in various diseases, including cancer and inflammatory disorders. Formulation strategies to enhance its bioavailability and targeted delivery will be crucial for its successful translation into clinical practice. The rich history of pinostrobin serves as a powerful reminder of the untapped potential that lies within the natural world, waiting to be discovered and harnessed for the betterment of human health.
References
- 1. Anticancer Effect of Pinostrobin on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetdergikafkas.org [vetdergikafkas.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. Boesenbergia rotunda and Its Pinostrobin for Atopic Dermatitis: Dual 5-Lipoxygenase and Cyclooxygenase-2 Inhibitor and Its Mechanistic Study through Steady-State Kinetics and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boesenbergia rotunda and Its Pinostrobin for Atopic Dermatitis: Dual 5-Lipoxygenase and Cyclooxygenase-2 Inhibitor and Its Mechanistic Study through Steady-State Kinetics and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinostrobin ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pinostrobin Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinostrobin chalcone | CAS:18956-15-5 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Pinostrobin chalcone | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
5-Hydroxy-7-methoxyflavanone as a plant metabolite
An In-Depth Technical Guide to 5-Hydroxy-7-methoxyflavanone (Pinostrobin) as a Plant Metabolite
Authored by: Gemini, Senior Application Scientist
Date: January 2, 2026
Abstract
This compound, also known as pinostrobin, is a naturally occurring flavanone found in a variety of plants.[1] As a member of the flavonoid family, it has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, natural occurrence, biosynthetic pathway, and methodologies for its extraction and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological activities and evaluates its potential as a lead compound for therapeutic development. This document synthesizes current knowledge with practical, field-proven insights to facilitate further investigation and application of this promising plant metabolite.
Physicochemical Characteristics
This compound is a monohydroxyflavanone characterized by a C6-C3-C6 backbone. Its structure consists of a chroman-4-one ring system with a phenyl substituent at position 2, a hydroxyl group at position 5, and a methoxy group at position 7.[1] This substitution pattern, particularly the methoxylation, significantly influences its lipophilicity and subsequent bioavailability and interaction with cellular targets.[4]
| Property | Value | Source |
| IUPAC Name | (2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | [1] |
| Synonyms | Pinostrobin, Pinocembrin-7-methylether | [1][5] |
| CAS Number | 480-37-5 | [5] |
| Molecular Formula | C₁₆H₁₄O₄ | [5] |
| Molecular Weight | 270.28 g/mol | [5] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 99-100 °C | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [6] |
Natural Occurrence and Biosynthesis
Natural Sources
This compound has been isolated from a diverse range of plant species, highlighting its role as a significant secondary metabolite. Its presence is well-documented in medicinal plants and resins, which underscores its long history in traditional medicine.
| Plant Species | Family | Plant Part | Reference |
| Boesenbergia rotunda | Zingiberaceae | Rhizomes | [1] |
| Populus tomentosa | Salicaceae | - | [1] |
| Heliotropium taltalense | Boraginaceae | - | [7] |
| Turnera diffusa | Passifloraceae | - | [8] |
| Dragon's Blood Resin | Various | Resin | [9] |
| Artemisia sphaerocephala | Asteraceae | - | [10] |
Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a ubiquitous route for the production of flavonoids in plants.[11] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core flavanone structure, which is then modified to yield the final product.
The key steps involve:
-
Phenylalanine Ammonia-Lyase (PAL) and Cinnamic Acid 4-Hydroxylase (C4H) convert L-phenylalanine to p-coumaric acid.[11]
-
4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.
-
Chalcone Synthase (CHS) , a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[11]
-
Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the central precursor for most flavanones.[11]
-
Subsequent tailoring enzymes modify the naringenin scaffold. In this case, an O-methyltransferase (OMT) is hypothesized to catalyze the methylation of the hydroxyl group at the 7-position of pinocembrin (5,7-dihydroxyflavanone) to produce this compound.
Extraction, Isolation, and Characterization
The isolation of this compound from plant matrices requires a systematic workflow involving extraction and multi-step chromatographic purification. The choice of solvents and chromatographic phases is dictated by the polarity of the target compound.
Generalized Experimental Protocol
This protocol is a robust, self-validating system adapted from established methodologies for flavonoid isolation.[12]
Step 1: Plant Material Preparation
-
Obtain dried and powdered plant material (e.g., rhizomes, roots).
-
Causality : Grinding the material increases the surface area, maximizing contact with the extraction solvent for higher yield. Drying to a constant weight prevents the introduction of water, which can interfere with extraction efficiency and promote microbial growth.
Step 2: Solvent Extraction
-
Perform exhaustive extraction of the plant powder with 80-95% methanol or ethanol at room temperature or under reflux.
-
Causality : Methanol and ethanol are effective solvents for a broad range of flavonoids, including flavanones. Refluxing can increase extraction efficiency, but room temperature maceration is preferred for potentially thermolabile compounds.
Step 3: Fractionation by Liquid-Liquid Partitioning
-
Concentrate the crude extract under reduced pressure.
-
Resuspend the residue in an aqueous methanol solution and partition sequentially against solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate.
-
Causality : This step separates compounds based on their differential solubility. Flavanones like pinostrobin are typically of intermediate polarity and will be enriched in the ethyl acetate fraction, removing highly nonpolar lipids (n-hexane) and highly polar sugars/salts (aqueous layer).[12]
Step 4: Chromatographic Purification
-
Subject the dried ethyl acetate fraction to Silica Gel Column Chromatography.
-
Elute with a gradient solvent system, typically n-hexane:ethyl acetate, gradually increasing the polarity.
-
Monitor fractions using Thin-Layer Chromatography (TLC).
-
Pool fractions containing the target compound and further purify using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[12]
-
Causality : Silica gel separates compounds based on polarity (normal-phase). Sephadex separates based on size and aromaticity. Reverse-phase preparative HPLC (C18) provides high-resolution separation, yielding a highly pure compound suitable for structural elucidation and biological assays.
Structural Characterization
The identity and purity of the isolated compound must be unequivocally confirmed using a suite of spectroscopic techniques.[13]
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound. A single, sharp peak under multiple wavelength detections (e.g., 280 nm, 320 nm) indicates high purity.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₁₆H₁₄O₄).[13] Tandem MS (MS/MS) reveals characteristic fragmentation patterns that help in structural confirmation.
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are essential for determining the carbon-hydrogen framework. 2D-NMR experiments (COSY, HSQC, HMBC) establish the connectivity between protons and carbons, confirming the precise substitution pattern of the hydroxyl and methoxy groups on the flavanone scaffold.[13]
Biological Activities and Mechanisms of Action
While research into this compound is ongoing, several studies have highlighted its significant therapeutic potential, particularly in oncology and inflammatory diseases.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.[2][14] A key study elucidated its mechanism in human colon carcinoma (HCT-116) cells, revealing a pro-apoptotic effect mediated by oxidative stress.[2]
Mechanism: Induction of ROS-Mediated Apoptosis Treatment of HCT-116 cells with this flavanone leads to an increase in intracellular Reactive Oxygen Species (ROS).[2] This surge in ROS acts as a critical signaling event, triggering two interconnected cell death pathways:
-
Endoplasmic Reticulum (ER) Stress : The ROS accumulation induces ER stress, leading to the release of intracellular calcium (Ca²⁺) and the phosphorylation of c-Jun N-terminal kinase (JNK).[2]
-
Mitochondrial Dysfunction : The activated JNK pathway, along with direct ROS effects, perturbs mitochondrial membrane potential. This results in the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins Bax and BID.[2] This cascade culminates in the release of cytochrome c from the mitochondria into the cytosol, which activates caspase-3, the primary executioner caspase, leading to apoptotic cell death.[2] The entire process can be reversed by pre-treatment with a ROS scavenger like N-acetyl-l-cysteine (NAC), confirming that ROS generation is the crucial initiating event.[2]
Anti-inflammatory Effects
Flavonoids are well-known for their anti-inflammatory properties.[15] Structurally related methoxyflavones have been shown to exert potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.[16][17] For instance, polymethoxylated flavones can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively.[18][19] This suppression is often achieved by inhibiting the activation of pro-inflammatory transcription factors like Nuclear Factor-kappaB (NF-κB).[17][18] It is plausible that this compound shares these mechanisms, making it a candidate for treating inflammatory diseases.
Neuroprotective Potential
While direct evidence is limited, studies on structurally analogous flavanones suggest a potential neuroprotective role. For example, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone was shown to protect neuronal cells from oxidative stress-induced toxicity and improve cognitive performance in animal models.[20] The mechanism involved the regulation of the glutathione redox ratio (GSH/GSSG) and the upregulation of brain-derived neurotrophic factor (BDNF) via the phosphorylation of cAMP-response element-binding protein (CREB).[12][20] Given the structural similarities, investigating this compound for similar neuroprotective activities is a promising avenue of research.
Pharmacokinetics and Drug Development
The therapeutic success of any compound is contingent upon its pharmacokinetic profile: absorption, distribution, metabolism, and excretion (ADME).
Metabolism and Bioavailability
Direct pharmacokinetic data for this compound is not extensively documented. However, studies on similar flavonoids provide critical insights. The hydroxyl group at position 5 and the methoxy group at position 7 influence its metabolic fate. Hydroxylated flavones are typically subject to extensive phase II metabolism in the liver and intestines, undergoing glucuronidation and sulfation.[21] The 5-hydroxyl group is generally more resistant to glucuronidation than the 7-hydroxyl group, which may affect its metabolic profile compared to 5,7-dihydroxyflavanone (pinocembrin).[21]
Methoxylation can sometimes improve metabolic stability and oral bioavailability by protecting a hydroxyl group from conjugation and increasing lipophilicity, which may enhance cell membrane permeability.[4] A study on the closely related 5,7-dimethoxyflavone showed rapid absorption after oral administration in mice, with peak plasma concentrations reached within 30 minutes and wide distribution to various tissues.[22] It is likely that this compound also undergoes rapid absorption and extensive metabolism.
Analytical Bioanalysis Protocol
To conduct pharmacokinetic studies, a validated, sensitive, and selective bioanalytical method is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.
Protocol: Quantification in Plasma via LC-MS/MS
-
Sample Preparation (Protein Precipitation) : To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar flavanone). Vortex vigorously for 2 minutes.
-
Centrifugation : Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis : Inject 5 µL into the LC-MS/MS system.
-
Causality : Protein precipitation is a rapid and effective method for removing the bulk of interfering macromolecules from plasma. The use of an internal standard is critical for correcting variations in sample recovery and instrument response, ensuring accurate and precise quantification according to FDA/ICH guidelines.[23]
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined experimentally (e.g., [M+H]⁺ → fragment ions) |
Conclusion and Future Directions
This compound (pinostrobin) is a plant metabolite with a compelling profile of biological activities, most notably in the realm of anticancer research. Its ability to induce ROS-mediated apoptosis presents a clear, targetable mechanism for drug development. While its anti-inflammatory and neuroprotective potential is inferred from related structures, these areas warrant direct investigation.
Future research should focus on several key areas:
-
Comprehensive Pharmacokinetic Studies : Detailed in vivo ADME studies are necessary to understand its bioavailability, metabolic fate, and potential for clinical translation.
-
In Vivo Efficacy : The promising in vitro anticancer activity must be validated in relevant animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Target Identification : While ROS generation is a known mechanism, identifying the primary upstream cellular targets of this compound could reveal novel therapeutic strategies.
References
- 1. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorlab.com [biorlab.com]
- 6. This compound | 75291-74-6 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Mexican medicinal plants. XXVIII. Isolation of 5-hydroxy-7,3',4'-trimethoxy-flavone from Turnera diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
- 11. peerj.com [peerj.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 75291-74-6 [chemicalbook.com]
- 15. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. researchgate.net [researchgate.net]
- 17. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Quantitative Analysis of 5-Hydroxy-7-methoxyflavanone: A Guide to HPLC-UV, LC-MS/MS, and Spectrophotometric Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-7-methoxyflavanone, also known as Pinostrobin, is a naturally occurring flavonoid found in various plant species, including Boesenbergia rotunda (Fingerroot) and Populus tomentosa.[1] As a bioactive compound, it has garnered significant interest for its potential pharmacological activities, including antiproliferative effects on cancer cells.[2] For researchers in phytochemistry, pharmacology, and drug development, the accurate and precise quantification of this flavanone is paramount for the quality control of raw materials, standardization of herbal products, pharmacokinetic analysis, and elucidation of its biological functions.[3][4][5]
This guide provides a detailed overview and validated protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.[6] The choice of method depends critically on the sample matrix, required sensitivity, and the specific research objective.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | [7] |
| Synonyms | Pinostrobin, Pinocembrin-7-methyl ether | [8] |
| CAS Number | 480-37-5 / 75291-74-6 (racemic) | [2][7] |
| Molecular Formula | C₁₆H₁₄O₄ | [7][8] |
| Molecular Weight | 270.28 g/mol | [1][7][8] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | 99-100 °C | [8] |
| Solubility | Soluble in DMSO and Methanol | [4][8] |
PART 1: Sample Preparation from Plant Matrices
Effective sample preparation is the most critical step to ensure accurate quantification, as it involves extracting the analyte from a complex matrix and removing interfering substances.[9] The following is a generalized protocol for plant materials.
Protocol: Solid-Liquid Extraction
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) at 40°C to a constant weight to remove moisture, which can interfere with extraction efficiency. Grind the dried material into a fine powder to increase the surface area for solvent interaction.[9][10]
-
Solvent Extraction:
-
Weigh approximately 1 gram of the powdered sample into a suitable vessel.
-
Add an appropriate volume of solvent. Methanol or ethanol are common choices for flavonoid extraction.[10] A sample-to-solvent ratio of 1:10 to 1:50 may be used; higher ratios ensure more exhaustive extraction for quantitative analysis.[11]
-
Causality: The choice of solvent is based on the polarity of the target analyte. This compound is soluble in methanol, making it an effective extraction solvent.
-
-
Extraction Enhancement: To improve extraction efficiency, employ methods like ultrasonication (sonication) for 30 minutes or maceration with stirring for several hours.[3][10][12]
-
Causality: Sonication uses high-frequency sound waves to cause cavitation, disrupting cell walls and enhancing solvent penetration into the plant matrix.[11]
-
-
Filtration and Repetition: Centrifuge the mixture (e.g., 4000 rpm for 15 minutes) and collect the supernatant.[4][9] Repeat the extraction process on the remaining solid residue at least two more times to ensure complete recovery of the analyte.[9][12] Pool the collected supernatants.
-
Concentration: Evaporate the pooled solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen at 40°C.[9][12]
-
Causality: This step concentrates the analyte and allows for reconstitution in a solvent compatible with the subsequent analytical method.
-
-
Reconstitution and Filtration: Reconstitute the dried extract in a precise, known volume of the initial mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for UV-Vis analysis.[10][12] Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the analytical column.[4]
Diagram: Plant Sample Preparation Workflow
Caption: General workflow for the extraction of this compound from plant material.
PART 2: Analytical Methodologies
Method 1: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
This method is a robust and widely used technique suitable for the quantification of this compound in purified samples and plant extracts, offering a good balance of sensitivity and accessibility.[4][13]
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] A Diode-Array Detector (DAD) measures the absorbance of the analyte across a range of UV-Vis wavelengths, allowing for quantification at the wavelength of maximum absorbance (λmax) and aiding in peak purity assessment. For flavanones, a detection wavelength of around 285-290 nm is typically effective.[3][14]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a DAD.[3][13]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Causality: The acidic modifier (formic acid) helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.
-
-
Gradient Elution: A gradient is often used to effectively separate compounds with varying polarities.[3] A typical gradient might be: 0-25 min, 20% to 80% B.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: Monitor at ~288 nm, which is a common absorbance maximum for flavanones.[14] The full spectrum (200-400 nm) should be recorded to confirm peak identity.[13]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[13]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1 to 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition.[13]
-
Sample Preparation: Prepare the sample as described in PART 1 , ensuring the final reconstitution solvent is the initial mobile phase.
-
-
Method Validation and Data Analysis:
-
The method must be validated according to the International Council for Harmonisation (ICH) guidelines.[17][18]
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.[13][17]
-
Quantification: Inject the prepared sample. Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.[3]
-
Specificity: Assess the ability to measure the analyte in the presence of other components by analyzing a blank and placebo matrix. Peak purity can be assessed using the DAD.[16]
-
Typical HPLC-DAD Method Validation Parameters
| Parameter | Expected Result | Reference |
| Linearity Range | 0.1 - 100 µg/mL | [13] |
| Correlation Coefficient (r²) | > 0.999 | [6][15][17] |
| Limit of Detection (LOD) | 0.05 µg/mL (50 ng/mL) | [13] |
| Limit of Quantification (LOQ) | 0.1 µg/mL (100 ng/mL) | [13] |
| Accuracy (% Recovery) | 95 - 105% | [13][17] |
| Precision (% RSD) | < 2% (Intra-day), < 5% (Inter-day) | [13][17] |
Diagram: HPLC-DAD Analysis Workflow
Caption: HPLC-DAD analysis workflow for this compound quantification.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying low concentrations of the analyte in complex biological matrices such as plasma or tissue, offering unparalleled sensitivity and selectivity.[5][6][19]
Principle: This technique couples the separation power of HPLC with the detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of detection.[6][19]
-
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[6]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]
-
Mobile Phase: As described for HPLC, but often with faster gradients due to the higher efficiency of UHPLC systems.
-
Ionization Mode: ESI in either positive or negative mode. This must be optimized for the compound. For flavanones, negative mode (monitoring [M-H]⁻) is common.[19]
-
MS/MS Detection (MRM):
-
Precursor Ion ([M-H]⁻): m/z 269.08 (Calculated for C₁₆H₁₃O₄⁻)
-
Product Ions: The specific product ions must be determined by infusing a standard solution and optimizing fragmentation. Plausible fragments result from retro-Diels-Alder (rDA) reactions common to flavonoids. For a precursor of m/z 269, potential product ions could be m/z 165 or m/z 191.[1]
-
Causality: Monitoring a specific precursor-to-product ion transition ensures that the signal is unique to the analyte, providing very high specificity.[6]
-
-
-
Sample Preparation (for Plasma):
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[20]
-
Evaporation and Reconstitution: Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.
-
-
Method Validation and Data Analysis:
Typical LC-MS/MS Method Validation Parameters
| Parameter | Expected Result | Reference |
| Linearity Range | 2 - 1000 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5][6] |
| Limit of Quantification (LOQ) | < 2 ng/mL | [5][6] |
| Accuracy (% of Nominal) | 85 - 115% | [5][19] |
| Precision (% RSD) | < 15% | [5][19] |
Diagram: LC-MS/MS Analysis Workflow
Caption: Logical workflow for quantification by LC-MS/MS using Multiple Reaction Monitoring (MRM).
Method 3: UV-Visible Spectrophotometry
This is a simple, rapid, and cost-effective method, but it is best suited for the quantification of total flavonoid content in an extract or for the analysis of a pure this compound solution. It lacks the specificity of chromatographic methods.[6][21]
Principle: Flavonoids form a stable, colored complex with aluminum chloride (AlCl₃). This complexation causes a bathochromic (to longer wavelength) shift in the absorbance maximum, which moves the measurement away from other interfering phenolic compounds.[21][22] The absorbance of this complex is measured and compared to a calibration curve prepared with a known flavonoid standard (e.g., quercetin or the analyte itself).[23]
-
Instrumentation: A UV-Vis spectrophotometer capable of scanning from 200-500 nm.[13][21]
-
Reagents:
-
Sample/Standard Solution: Dissolved in methanol or ethanol.
-
Aluminum Chloride Solution: 2% or 5% (w/v) AlCl₃ in methanol.[21]
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound (or a surrogate standard like quercetin) in methanol (e.g., 1 to 20 µg/mL).[13]
-
Reaction: To a specific volume of each standard and the sample solution, add an equal volume of the AlCl₃ solution.[21]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature to ensure complete complex formation.[21][22]
-
Measurement: Measure the absorbance of each solution at the λmax of the flavonoid-AlCl₃ complex. This wavelength should be determined by scanning the spectrum of a standard solution after adding AlCl₃ (typically around 390-430 nm).[22][23]
-
Causality: The AlCl₃ complexes with the C4-keto group and the C5-hydroxyl group on the flavanone nucleus, creating the colored complex and shifting the absorbance.[23][24]
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Use the linear regression equation to calculate the concentration of flavonoids in the sample. The result is often expressed as "mg of standard equivalents per gram of dry extract."
-
Limitations: This method has low specificity and will measure most flavonoids present in an extract, not just this compound. Therefore, it is a measure of total flavonoid content.[6]
Diagram: UV-Vis Spectrophotometry Workflow
Caption: Workflow for total flavonoid quantification using the aluminum chloride colorimetric method.
PART 3: Method Comparison and Selection
The selection of the most appropriate analytical method is a critical decision based on the specific requirements of the study.
| Parameter | HPLC-UV/DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates from other compounds) | Very High (Based on mass and fragmentation) | Low (Measures total flavonoids) |
| Sensitivity (LOQ) | Moderate (~50-100 ng/mL) | Very High (< 2 ng/mL) | Low (~1 µg/mL) |
| Application | Routine QC, analysis of extracts and formulations | Bioanalysis (plasma, tissue), trace-level impurity analysis | Rapid screening, total flavonoid content |
| Cost (Instrument) | Moderate | High | Low |
| Throughput | Moderate | High (with UHPLC) | Very High |
| Expertise Required | Intermediate | High | Low |
Conclusion
The quantification of this compound can be successfully achieved using several analytical techniques.
-
HPLC-UV/DAD represents the workhorse method, providing a reliable and validated approach for most quality control and phytochemical analysis applications.
-
LC-MS/MS is the gold standard for bioanalytical studies, such as pharmacokinetics, where ultimate sensitivity and specificity are required to measure trace amounts in complex biological fluids.[5][6]
-
UV-Vis Spectrophotometry with aluminum chloride is a simple and cost-effective tool for rapid screening or determining the total flavonoid content of an extract, though it cannot distinguish between individual flavonoids.[21]
By understanding the principles, advantages, and limitations of each method as detailed in this guide, researchers can confidently select and implement the most suitable protocol to achieve accurate and reliable quantification of this compound for their specific scientific needs.
References
- 1. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 75291-74-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorlab.com [biorlab.com]
- 8. This compound | 75291-74-6 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. inhort.pl [inhort.pl]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsdjournal.org [rsdjournal.org]
- 23. media.neliti.com [media.neliti.com]
- 24. nepjol.info [nepjol.info]
Application Note: Quantitative Analysis of 5-Hydroxy-7-methoxyflavanone in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Hydroxy-7-methoxyflavanone, a bioactive flavonoid, in plant extracts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the entire workflow from sample preparation to chromatographic analysis and data interpretation. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, phytochemical analysis, and pharmacokinetic studies of plant-derived products containing this compound.
Introduction
This compound, also known as pinostrobin, is a naturally occurring flavanone found in various plant species, including those of the Combretum and Alpinia genera.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities. The accurate and reliable quantification of this compound in plant extracts is crucial for the standardization of herbal products, elucidation of its therapeutic potential, and for quality control in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized technique for the analysis of flavonoids due to its high resolution, sensitivity, and versatility.[3] This application note provides a robust and validated HPLC protocol specifically tailored for the analysis of this compound.
Chemical Structure and Properties
Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method.
IUPAC Name: 5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one[4] Molecular Formula: C₁₆H₁₄O₄[4] Molecular Weight: 270.28 g/mol [4]
// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="C"]; C9 [label="C"]; O10 [label="O"]; C11 [label="C"]; C12 [label="C"]; O13 [label="O"]; H14 [label="H"]; C15 [label="C"]; O16 [label="O"]; C17 [label="C"]; H18 [label="H"]; H19 [label="H"]; H20 [label="H"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; C26 [label="C"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C8; C8 -- C9; C9 -- O10; O10 -- C11; C11 -- C12; C12 -- O13; O13 -- C4; C12 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C26; C26 -- C21; C5 -- O16; O16 -- C17; C3 -- O7; O7 -- H14;
// Add hydrogens to C17 C17 -- H18; C17 -- H19; C17 -- H20;
// Position nodes (example coordinates) C1 [pos="2.5,1.5!"]; C2 [pos="1.5,1.5!"]; C3 [pos="1,2.5!"]; C4 [pos="1.5,3.5!"]; C5 [pos="2.5,3.5!"]; C6 [pos="3,2.5!"]; O7 [pos="0,2.5!"]; H14 [pos="-0.5,2.5!"]; C8 [pos="3.5,1.5!"]; C9 [pos="4.5,1.5!"]; O10 [pos="5,2.5!"]; C11 [pos="4.5,3.5!"]; C12 [pos="3.5,3.5!"]; O13 [pos="3,3.5!"]; O16 [pos="3,4.5!"]; C17 [pos="3.5,5!"]; H18 [pos="3,5.5!"]; H19 [pos="4,5.5!"]; H20 [pos="4,4.5!"]; C21 [pos="3,0!"]; C22 [pos="2,0!"]; C23 [pos="1.5,-1!"]; C24 [pos="2,-2!"]; C25 [pos="3,-2!"]; C26 [pos="3.5,-1!"]; } end_dot Caption: Chemical structure of this compound.
Experimental Protocols
Part 1: Extraction of this compound from Plant Material
The choice of extraction method is critical for achieving high recovery of the target analyte. Ultrasonic-assisted extraction is a widely used and efficient technique for extracting flavonoids from plant matrices.[5][6]
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic water bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol in water (v/v). The addition of water to the organic solvent can improve the extraction efficiency of flavonoids.[7]
-
Place the flask in an ultrasonic water bath and sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C) to prevent degradation of the analyte.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Carefully decant the supernatant into a clean collection tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection. This step is crucial to remove any particulate matter that could damage the HPLC column.
Part 2: HPLC Instrumentation and Chromatographic Conditions
A standard reverse-phase HPLC system with UV detection is suitable for this analysis. The use of a C18 column is common for the separation of flavonoids.[8][9]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm (based on UV absorbance maxima of flavanones) |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
Mobile Phase: A gradient elution with an acidified aqueous phase (formic acid) and an organic modifier (acetonitrile) is employed to achieve good separation of flavonoids with varying polarities. The acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[10]
-
Column: A C18 column provides a non-polar stationary phase suitable for the retention and separation of moderately non-polar compounds like this compound.
-
Detection Wavelength: Flavanones typically exhibit a strong absorbance maximum around 290 nm. A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by comparing the UV spectrum of the analyte peak with that of a reference standard.[11]
Part 3: Preparation of Standard Solutions and Calibration
Accurate quantification relies on the use of a certified reference standard and the construction of a reliable calibration curve.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
Protocol:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard solution in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999.[12]
Method Validation
To ensure the reliability of the analytical method, it must be validated according to established guidelines. The key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[9][13]
Quantitative Data Summary (Typical Expected Values)
| Validation Parameter | Typical Result |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Data Analysis and Interpretation
The concentration of this compound in the plant extract is determined by interpolating the peak area of the sample chromatogram onto the calibration curve. The identity of the peak in the sample chromatogram should be confirmed by comparing its retention time and UV spectrum with that of the reference standard.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound in plant extracts. The methodology is based on established principles of reverse-phase chromatography and has been designed to ensure accuracy, precision, and specificity. This guide serves as a valuable resource for researchers and industry professionals engaged in the analysis of this important bioactive flavonoid.
References
- 1. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. biorlab.com [biorlab.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 8. scielo.br [scielo.br]
- 9. inhort.pl [inhort.pl]
- 10. phcogres.com [phcogres.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Hydroxy-7-methoxyflavanone in Cell Culture Studies
Introduction: Unveiling the Potential of 5-Hydroxy-7-methoxyflavanone
This compound (HMF), a naturally occurring flavonoid found in various medicinal plants, has garnered significant interest within the scientific community for its potent anti-cancer and anti-inflammatory properties. As a derivative of chrysin, HMF exhibits improved bioavailability, making it a promising candidate for therapeutic development. This guide provides a comprehensive overview of the mechanisms of action of HMF and detailed protocols for its application in cell culture studies, designed for researchers, scientists, and drug development professionals. Our focus is to equip you with the technical knowledge and practical insights necessary to effectively investigate the biological activities of this compelling compound.
Mechanism of Action: A Dual Threat to Cancer and Inflammation
The efficacy of this compound stems from its ability to modulate multiple critical signaling pathways, primarily inducing apoptosis in cancer cells and suppressing inflammatory responses.
Pro-Apoptotic Effects in Cancer Cells
HMF has been shown to induce dose-dependent cytotoxicity in various cancer cell lines. The primary mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to programmed cell death. This intricate process involves:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of ROS disrupts protein folding within the ER, leading to ER stress. This activates the unfolded protein response (UPR), a key signaling network that can ultimately trigger apoptosis.
-
Mitochondrial Pathway Activation: HMF-induced ER stress leads to the release of intracellular calcium (Ca2+) and the activation of JNK phosphorylation. This, in turn, perturbs the mitochondrial membrane potential, leading to the release of cytochrome c.
-
Modulation of Bcl-2 Family Proteins: The release of cytochrome c is further regulated by the Bcl-2 family of proteins. HMF treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant in committing the cell to apoptosis.
-
Caspase Activation: The released cytochrome c activates a cascade of caspases, the executioners of apoptosis. Specifically, HMF treatment leads to the activation of caspase-3, which orchestrates the dismantling of the cell.
dot graph "Pro-Apoptotic_Signaling_Pathway_of_HMF" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} HMF-induced pro-apoptotic signaling pathway.
Anti-Inflammatory Mechanism
Chronic inflammation is a key driver of many diseases, including cancer. HMF exhibits potent anti-inflammatory effects by targeting the NF-κB signaling pathway, a central regulator of inflammation. The mechanism involves:
-
Inhibition of IκBα Phosphorylation and Degradation: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the NF-κB p65/p50 dimer. HMF has been shown to prevent the phosphorylation and subsequent degradation of IκBα.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, HMF effectively sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus.
-
Downregulation of Pro-inflammatory Gene Expression: Nuclear NF-κB acts as a transcription factor for numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2. By blocking NF-κB's nuclear activity, HMF significantly reduces the expression of these inflammatory mediators.
dot graph "Anti-Inflammatory_Signaling_Pathway_of_HMF" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} HMF-mediated inhibition of the NF-κB signaling pathway.
Data Presentation: Cytotoxicity Profile of this compound
The cytotoxic effects of HMF have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 24 | ~50 | |
| U87MG | Glioblastoma | Not Specified | >100 | |
| T98G | Glioblastoma | Not Specified | >100 | |
| MCF-7 | Breast Adenocarcinoma | 72 | >100 | |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | >100 | |
| HeLa S3 | Cervical Adenocarcinoma | 72 | >100 | |
| KBvin | Oral Epidermoid Carcinoma | 72 | >100 |
Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions. The data for some cell lines refer to related methoxyflavones, highlighting the general cytotoxic potential of this class of compounds.
Experimental Protocols
Preparation and Handling of this compound
Proper preparation and storage of HMF are critical for obtaining reproducible results.
-
Solvent Selection: Due to its hydrophobic nature, HMF is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of HMF powder.
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 10-20 mM.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C may be necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping tubes in aluminum foil.
-
For short-term storage (up to a few days), the stock solution can be kept at 4°C.
-
-
Working Solution Preparation:
-
Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Stability: Flavonoids can be unstable in cell culture media at 37°C. It is advisable to prepare working solutions fresh for each experiment and minimize the pre-incubation time of the compound in the medium before adding it to the cells.
Cell Viability and Cytotoxicity Assays
dot graph "Cell_Viability_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial"];
} General workflow for cell viability and cytotoxicity assays.
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of HMF. Include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions of a commercially available LDH cytotoxicity kit.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Apoptosis Detection
This staining method allows for the visualization of nuclear changes associated with apoptosis.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with HMF as described previously.
-
Fixation: After treatment, wash the cells twice with PBS and fix with 4% paraformaldehyde for 15-30 minutes.
-
Staining: Wash the cells again with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10-15 minutes in the dark.
-
Visualization: Mount the coverslips on glass slides and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Western Blot Analysis
dot graph "Western_Blot_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial"];
} Workflow for Western blot analysis.
-
Cell Treatment and Lysis: Treat cells with HMF for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2 and Bax (typically at a 1:1000 dilution).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Treatment and Lysis: Pre-treat cells with HMF for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS at 1 µg/mL) for a short duration (e.g., 15-30 minutes for phosphorylation events). Lyse the cells as described above.
-
Western Blotting: Follow the Western blot protocol as outlined for pro-apoptotic proteins, using primary antibodies against phosphorylated IκBα (p-IκBα) and phosphorylated NF-κB p65 (p-p65) (typically at a 1:1000 dilution). Total IκBα and p65 antibodies should be used for normalization.
Quantitative Real-Time PCR (qPCR)
-
Cell Treatment: Treat macrophages (e.g., RAW 264.7) with HMF followed by LPS stimulation as described for the NF-κB Western blot.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and the following mouse-specific primers (a final concentration of 0.5 µM for each primer is recommended):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |
| GAPDH | GCACCGTCAAGGCTGAGAAC | TGGTGAAGACGCCAGTGGA |
-
Cycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene (e.g., GAPDH).
Conclusion
This compound is a multifaceted compound with significant potential in both oncology and immunology research. By understanding its mechanisms of action and employing robust and well-validated protocols, researchers can effectively explore its therapeutic applications. This guide provides a solid foundation for initiating and advancing cell culture studies with HMF, paving the way for new discoveries in drug development.
Application Notes and Protocols for Assessing the Anticancer Activity of 5-Hydroxy-7-methoxyflavanone
Introduction
5-Hydroxy-7-methoxyflavanone (HMF), a natural flavonoid, has emerged as a compound of interest in oncology research. Structurally related to chrysin, HMF has demonstrated promising cytotoxic and pro-apoptotic activities in various cancer cell lines.[1][2][3] Notably, its mechanism of action is linked to the induction of oxidative stress, disruption of mitochondrial function, and activation of key apoptotic signaling pathways.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer properties of HMF in a robust and reproducible manner. The protocols herein are designed to not only determine the cytotoxic potency of HMF but also to elucidate its underlying molecular mechanisms.
The experimental workflow is structured to progress from a broad assessment of cytotoxicity to a detailed investigation of the cellular processes affected by HMF. This multi-faceted approach is crucial for a thorough understanding of the compound's therapeutic potential and aligns with best practices in preclinical drug discovery.[4][5]
Experimental Workflow Overview
A logical and sequential approach is recommended to comprehensively assess the anticancer activity of this compound. The workflow begins with a primary screening to determine its cytotoxic effects across a panel of cancer cell lines, followed by more detailed secondary assays to investigate the mechanisms of cell death, such as apoptosis and cell cycle arrest. Finally, tertiary assays are employed to dissect the molecular signaling pathways involved.
Caption: Experimental workflow for assessing the anticancer activity of this compound.
Part 1: Cytotoxicity Assessment
The initial step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7]
Protocol 1: MTT Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of HMF.
Materials:
-
This compound (HMF)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., HCT-116, MCF-7, PC-3)[8]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of HMF (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the HMF stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest HMF concentration) and a positive control (e.g., doxorubicin).[8]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of HMF.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the HMF concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of HMF that causes 50% inhibition of cell growth.
-
Data Presentation:
| Cancer Cell Line | Tissue of Origin | Treatment Duration (hours) | HMF IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| HCT-116 | Colon Carcinoma | 48 | Experimental Value | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | 48 | Experimental Value | Experimental Value |
| PC-3 | Prostate Carcinoma | 48 | Experimental Value | Experimental Value |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic effect of HMF is established, the next crucial step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9] This can be investigated through apoptosis assays and cell cycle analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with HMF at its IC50 concentration for 24-48 hours.
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with HMF at its predetermined IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with HMF at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).[12]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content.
-
A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the data using appropriate software to quantify the percentage of cells in each phase.
-
Part 3: Molecular Signaling Pathway Investigation
To gain deeper insight into the mechanism of HMF, it is essential to investigate its effects on specific molecular pathways. Previous studies have implicated the generation of Reactive Oxygen Species (ROS) and the modulation of apoptosis-related proteins in the anticancer activity of HMF.[1][2][3]
HMF-Induced Apoptotic Signaling Pathway
HMF has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][2][3] This is initiated by an increase in intracellular ROS, leading to mitochondrial dysfunction and the activation of a cascade of caspases.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a technique used to detect and quantify specific proteins in a sample, allowing for the analysis of changes in protein expression and activation in response to HMF treatment.[13][14][15]
Materials:
-
Primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3) overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anticancer properties of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and molecular analyses, researchers can obtain a clear and in-depth understanding of the compound's therapeutic potential. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the advancement of novel anticancer drug discovery.
References
- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: 5-Hydroxy-7-methoxyflavanone as a Standard for Phytochemical Analysis
Abstract
5-Hydroxy-7-methoxyflavanone, also known as Pinostrobin, is a naturally occurring flavanone found in a variety of medicinal plants, including those from the Combretum, Alnus, and Populus genera.[1][2][3] Its presence in these botanicals makes it a crucial analytical marker for quality control, phytochemical profiling, and the development of herbal-based therapeutics. The accurate quantification of this compound is essential for ensuring the consistency, potency, and safety of raw materials and finished products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as an analytical standard. It includes detailed protocols for the preparation of standard solutions and a robust High-Performance Liquid Chromatography (HPLC) method for its quantification, grounded in established principles of analytical chemistry.
Physicochemical Profile of the Analytical Standard
A thorough understanding of the physicochemical properties of an analytical standard is the foundation of any reliable quantitative method. These properties dictate its proper handling, storage, and the selection of appropriate analytical conditions.
| Property | Value | Source(s) |
| IUPAC Name | 5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | [4] |
| Synonyms | Pinostrobin, Pinocembrin-7-methylether | [1][5] |
| CAS Number | 480-37-5 | [4][5] |
| Molecular Formula | C₁₆H₁₄O₄ | [4][5] |
| Molecular Weight | 270.28 g/mol | [1][4] |
| Appearance | Off-white to pale yellow solid/powder | [5][6] |
| Melting Point | 99-100.6°C | [5][7] |
| Purity (Typical) | >98% (HPLC) | [4][5] |
| Solubility | Soluble in Chloroform, DMSO, Methanol. Practically insoluble in water. | [5][7][8] |
Handling, Storage, and Stability: Ensuring Standard Integrity
The stability of a reference standard is paramount for generating accurate and reproducible data. Flavonoids, including this compound, can be susceptible to degradation from light, oxygen, and temperature fluctuations. Adherence to proper storage protocols is not merely a suggestion but a requirement for analytical integrity.
-
Solid Compound Storage:
-
Short-Term (Weeks): Store the solid compound in a tightly sealed vial in a cool, dry, and dark location, such as a desiccator at room temperature.
-
Long-Term (Months to Years): For maximum stability, store the solid compound at -20°C or -80°C.[9] The container should be tightly sealed and protected from light and moisture. Purging the vial with an inert gas like argon or nitrogen before sealing can further minimize oxidative degradation.[9]
-
-
Stock & Working Solution Storage:
-
Causality: Repeated freeze-thaw cycles are a primary cause of standard degradation in solution. To mitigate this, stock solutions should be prepared and immediately aliquoted into smaller, single-use vials.[9]
-
Protocol: Store solution aliquots protected from light at -20°C for use within one month or at -80°C for use up to six months.[9] Always bring solutions to room temperature before use and vortex briefly to ensure homogeneity.
-
Protocol I: Preparation of Analytical Standard Solutions
Accurate preparation of the calibration curve standards is the most critical step in quantitative analysis. Errors at this stage will propagate throughout the entire analysis, leading to inaccurate results. This protocol outlines a standard procedure for preparing a stock solution and a series of working standards for generating a calibration curve.
Workflow for Standard Solution Preparation
Caption: Workflow for preparing stock and working standard solutions.
Step-by-Step Methodology:
-
Materials Required:
-
This compound reference standard (>98% purity)
-
HPLC-grade Methanol
-
Class A volumetric flasks (10 mL, 25 mL)
-
Calibrated analytical balance
-
Pipettes and tips
-
Ultrasonic bath
-
-
Preparation of Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound standard using an analytical balance. Record the exact weight.
-
Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol.
-
Place the flask in an ultrasonic bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Allow the solution to return to room temperature.
-
Carefully add methanol to the calibration mark on the flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This is your Stock Solution (1000 µg/mL) .
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with methanol. The concentration range should bracket the expected concentration of the analyte in your samples. A typical range is 1 µg/mL to 100 µg/mL.
-
Example for a 100 µg/mL standard: Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Protocol II: Quantification by Reverse-Phase HPLC
This protocol provides a starting point for a robust and reliable HPLC method for the quantification of this compound. Method optimization may be required depending on the specific sample matrix and available instrumentation. The use of a C18 column is standard for flavonoid analysis, providing excellent separation based on hydrophobicity.[6][10]
HPLC System & Chromatographic Conditions
| Parameter | Recommended Condition | Rationale / Note |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV-Vis Detector | A Photodiode Array (PDA) detector is preferred as it can confirm peak purity. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for flavonoid separation.[6][11] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group. |
| Mobile Phase B | Acetonitrile | Provides good separation efficiency for flavonoids. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B | A gradient is necessary to elute a range of compounds with different polarities, ensuring the target analyte is well-resolved from matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection λ | 290 nm | Flavanones typically exhibit a strong absorbance band around 280-295 nm. This should be confirmed by running a UV scan of the standard. |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
General Analytical Workflow
Caption: A typical workflow for HPLC-based phytochemical analysis.
Step-by-Step Methodology:
-
Sample Preparation (Example from Dried Plant Material):
-
Grind the dried plant material (e.g., leaves of Combretum) into a fine powder.
-
Accurately weigh 1 g of the powder into a suitable flask.
-
Add 20 mL of 70% methanol and perform ultrasonic extraction for 30 minutes.[12]
-
Centrifuge the extract (e.g., 4000 rpm for 15 min) to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial. This step is critical to prevent blockage of the HPLC system.[6]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared working standard solutions, starting from the lowest concentration to the highest.
-
Inject the prepared sample solutions. It is good practice to run a blank (methanol) and a quality control (QC) standard periodically within the sample sequence.
-
Record the chromatograms and integrate the peak area for this compound at its specific retention time.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions (y-axis) against their known concentrations (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c. An acceptable calibration curve should have a coefficient of determination (R²) of ≥ 0.995.[10]
-
Determine the concentration of this compound in your sample by substituting its measured peak area (y) into the regression equation and solving for x. Remember to account for any dilution factors used during sample preparation.
-
Trustworthiness: The Imperative of Method Validation
The protocol described above provides a solid foundation, but for its application in a regulated environment or for publication in peer-reviewed journals, it must be validated. Method validation provides documented evidence that the protocol is suitable for its intended purpose.[13][14] Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][15]
-
Linearity: Demonstrating that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[13][16]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking a blank matrix with a known amount of the standard.[13][16]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[10][16]
By systematically evaluating these parameters, a laboratory can ensure that the analytical method is reliable, reproducible, and trustworthy, upholding the principles of scientific integrity.
References
- 1. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for this compound (NP0043820) [np-mrd.org]
- 3. phytojournal.com [phytojournal.com]
- 4. biorlab.com [biorlab.com]
- 5. This compound | 480-37-5 | INDOFINE Chemical Company [indofinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 75291-74-6 [amp.chemicalbook.com]
- 8. Showing Compound pinostrobin (FDB031122) - FooDB [foodb.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eruditio.pom.go.id [eruditio.pom.go.id]
- 12. benchchem.com [benchchem.com]
- 13. Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsdjournal.org [rsdjournal.org]
- 15. 165.194.131.91 [165.194.131.91]
- 16. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Hydroxy-7-methoxyflavanone in Anti-inflammatory Assays: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Hydroxy-7-methoxyflavanone, also known as Pinostrobin, in anti-inflammatory research. This guide details the molecular basis of its anti-inflammatory properties and provides robust, step-by-step protocols for its application in key in vitro assays.
Introduction: The Therapeutic Potential of this compound
This compound is a naturally occurring dietary flavonoid found in a variety of plants, including fingerroot (Boesenbergia rotunda) and various Piper and Populus species[1][2]. Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects[3][4]. Chronic inflammation is a key pathological feature of numerous diseases, making the identification of novel anti-inflammatory agents a significant focus of biomedical research[5]. This compound has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory pathways[1].
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][6].
In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes[1][7].
This compound exerts its anti-inflammatory effects by intervening in this cascade. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent expression of pro-inflammatory mediators[1]. The inhibition of this pathway leads to a significant reduction in the production of key inflammatory molecules such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and nitric oxide (NO)[1][8].
Beyond the NF-κB pathway, some evidence also suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the anti-inflammatory actions of flavonoids, which can also regulate inflammatory responses[8][9].
Visualizing the Mechanism: Signaling Pathways
The following diagrams illustrate the canonical NF-κB signaling pathway and the proposed point of intervention for this compound.
Caption: NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for assessing the anti-inflammatory effects of this compound in a murine macrophage cell line, RAW 264.7.
Preparation of this compound Stock Solution
This compound is soluble in chloroform and slightly soluble in dimethyl sulfoxide (DMSO) and methanol[5][6]. For cell-based assays, DMSO is the recommended solvent.
-
Materials:
-
This compound (purity >98%)[5]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Prepare a 100 mM stock solution by dissolving 27.03 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
RAW 264.7 Cell Culture and Seeding
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well and 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture RAW 264.7 cells in supplemented DMEM in a T-75 flask.
-
For experiments, detach cells using a cell scraper (trypsinization is not recommended for macrophages).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into tissue culture plates at the following densities:
-
Incubate the plates for 24 hours to allow the cells to adhere.
-
In Vitro Anti-inflammatory Assay Workflow
Caption: General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell seeding and adherence, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL[8][10]. Include a negative control group with no LPS stimulation.
-
Incubate the plate for 24 hours.
-
After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing supernatant and standards[9][11].
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader[9][12].
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Cytokine Measurement (ELISA for TNF-α and IL-6)
-
Procedure:
-
Follow the same pre-treatment and LPS stimulation steps as in the Griess assay, but in a 24-well plate format.
-
After a 24-hour incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to pellet any detached cells[13].
-
Perform the ELISA for TNF-α and IL-6 on the clarified supernatants according to the manufacturer's instructions for the specific ELISA kits being used[2][12][14][15][16].
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a conjugated secondary antibody, and a substrate solution to generate a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is designed to assess the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the nuclear translocation of the p65 subunit.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a shorter duration, typically 15-30 minutes, to capture the transient phosphorylation events[4][12].
-
For whole-cell lysates (to detect p-IκBα and total IκBα):
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
For nuclear and cytoplasmic fractions (to detect p65 translocation):
-
Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's protocol[17]. This will yield separate cytoplasmic and nuclear protein fractions.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis[1].
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for whole-cell and cytoplasmic fractions, Lamin B1 or Histone H3 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
-
Data Presentation: Expected Outcomes
The following tables provide a template for presenting the quantitative data obtained from the described assays.
Table 1: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (no LPS) | - | Baseline | - |
| LPS (1 µg/mL) | - | High | 0% |
| LPS + 5-HMF | 1 | Reduced | Calculated |
| LPS + 5-HMF | 5 | Reduced | Calculated |
| LPS + 5-HMF | 10 | Reduced | Calculated |
| LPS + 5-HMF | 25 | Reduced | Calculated |
| LPS + 5-HMF | 50 | Reduced | Calculated |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (no LPS) | - | Baseline | Baseline |
| LPS (1 µg/mL) | - | High | High |
| LPS + 5-HMF | 10 | Reduced | Reduced |
| LPS + 5-HMF | 25 | Reduced | Reduced |
| LPS + 5-HMF | 50 | Reduced | Reduced |
Conclusion
This compound demonstrates significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. The protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the anti-inflammatory effects of this promising natural compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the further exploration of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Flavanone, 5-hydroxy-7-methoxy, mono-TMS - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 480-37-5 | INDOFINE Chemical Company [indofinechemical.com]
- 6. This compound | 75291-74-6 [amp.chemicalbook.com]
- 7. NF-κB p65 (RELA) | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. fn-test.com [fn-test.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
experimental design for studying 5-Hydroxy-7-methoxyflavanone in vivo
An Application Guide for the In Vivo Evaluation of 5-Hydroxy-7-methoxyflavanone
Authored by a Senior Application Scientist
This document provides a detailed framework for researchers, scientists, and drug development professionals on designing and executing in vivo studies for the flavonoid, this compound (HMF). The protocols and rationale provided herein are synthesized from established preclinical methodologies and current scientific literature to ensure robustness and reproducibility.
Scientific Rationale & Strategic Overview
This compound (HMF), also known as pinostrobin, is a natural flavonoid found in various plants.[1][2] In vitro studies have illuminated its potential as a therapeutic agent, demonstrating activities such as the induction of mitochondrial-associated cell death in human colon carcinoma cells through reactive oxygen species (ROS) signaling.[3][4] Structurally similar flavonoids are known for their anti-inflammatory, antioxidant, and neuroprotective properties.[5][6][7] However, the therapeutic promise of many flavonoids is often hampered by poor bioavailability and rapid metabolism, making in vivo evaluation a critical step in the drug development process.[8][9][10]
The primary objectives of an in vivo research program for HMF are to:
-
Characterize its pharmacokinetic (PK) profile to understand its absorption, distribution, metabolism, and excretion (ADME).
-
Establish its efficacy in relevant pharmacodynamic (PD) models based on its known in vitro activities.
-
Conduct a preliminary assessment of its safety and tolerability.
This guide will detail the experimental designs necessary to achieve these objectives, adhering to the principles of Good Laboratory Practice (GLP) as recommended by regulatory bodies like the FDA to ensure data integrity and reliability.[11][12]
Overall Experimental Workflow
The logical progression of in vivo studies is crucial for building a comprehensive understanding of a test compound. The following workflow is recommended for the systematic evaluation of HMF.
Caption: Recommended workflow for the in vivo evaluation of this compound.
Formulation and Preclinical Considerations
A significant hurdle for the in vivo study of flavonoids is their characteristic poor water solubility, which limits oral bioavailability.[8] Therefore, developing a suitable formulation is a prerequisite for successful and reproducible animal studies.
Vehicle Selection and Formulation Strategy
The choice of vehicle is critical and should be inert, non-toxic, and capable of consistently suspending or dissolving HMF.
Recommended Vehicle Options:
-
Aqueous Suspension: 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) or 0.5% (w/v) methylcellulose in sterile water. This is a common and generally well-tolerated vehicle for oral administration of insoluble compounds.
-
Lipid-Based Formulation: For compounds with high lipophilicity, formulations like liposomes or self-micro-emulsifying drug delivery systems can enhance solubility and absorption.[8][13] However, these are more complex to prepare and may have their own biological effects that need to be controlled for.
Protocol: Preparation of a 10 mg/mL HMF Suspension in 0.5% CMC
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Heat gently (to ~60°C) if necessary to aid dissolution. Allow the solution to cool to room temperature.
-
Weigh the required amount of HMF powder.
-
In a glass mortar, add a small amount of the 0.5% CMC vehicle to the HMF powder to create a paste.
-
Triturate the paste until it is smooth and uniform.
-
Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration (e.g., 10 mg/mL).
-
Homogenize the suspension using a sonicator or a high-speed homogenizer to ensure a uniform particle size distribution.
-
Crucial Step: Prepare the formulation fresh daily and stir continuously before and during dosing to prevent settling and ensure accurate dose administration.
Pharmacokinetic (PK) Analysis
The goal of the PK study is to characterize the ADME profile of HMF in a relevant animal model, typically mice or rats. The data generated (Cmax, Tmax, AUC, half-life) are essential for designing subsequent efficacy studies.[14] Flavonoids are often rapidly metabolized to sulfate and glucuronide conjugates, so it is crucial for the analytical method to measure both the parent compound and its major metabolites.[15]
Experimental Design for a Murine PK Study
| Parameter | Recommendation | Rationale |
| Animal Model | Male C57BL/6 or BALB/c mice (8-10 weeks old) | Widely used strains with well-characterized physiology. |
| Groups | 1. Oral (PO) administration (n=4-5 animals per time point) 2. Intravenous (IV) administration (n=3-4 animals per time point) | The PO route is the intended clinical route. The IV route is essential to determine absolute bioavailability. |
| Dose Level | PO: 10-50 mg/kg IV: 1-5 mg/kg | The oral dose should be based on anticipated efficacy doses. The IV dose is lower to avoid solubility and toxicity issues. A study on 5,7-dimethoxyflavone used a 10 mg/kg oral dose.[14] |
| Blood Sampling | Serial or terminal sampling. Timepoints (PO): 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h. Timepoints (IV): 0 (pre-dose), 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h. | Timepoints are designed to capture the absorption, distribution, and elimination phases of the drug. |
| Sample Collection | Blood collected into K2-EDTA tubes. Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis. | Proper handling is critical to prevent degradation of the analyte. |
| Analytical Method | A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. | Provides the required sensitivity and selectivity to quantify HMF and its metabolites in a complex matrix like plasma. |
PK Study Workflow Diagram
Caption: Workflow for the pharmacokinetic study of HMF.
Pharmacodynamic (PD) Efficacy Models
Based on the known biological activities of HMF and similar flavonoids, anti-inflammatory and antioxidant models are logical choices for initial efficacy testing.[16][17]
Model 1: Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is a classic and well-validated model of acute inflammation used to screen for compounds with anti-inflammatory activity, particularly those that inhibit mediators like prostaglandins.[18][19]
Protocol: Rat Paw Edema
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Acclimation: Acclimatize animals for at least 7 days with free access to food and water.
-
Grouping (n=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, PO)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, PO)
-
Group 3: HMF (Low Dose, PO - informed by PK data)
-
Group 4: HMF (High Dose, PO - informed by PK data)
-
-
Procedure: a. Fast animals overnight before the experiment. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0h reading). c. Administer the vehicle, Indomethacin, or HMF orally. d. One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw. e. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time t) - (Paw volume at 0h).
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.
-
Model 2: D-galactose-Induced Oxidative Stress (Antioxidant)
Chronic administration of D-galactose induces a state of systemic oxidative stress in rodents, mimicking aspects of aging and providing a robust model to test antioxidant compounds.[20][21] A study on a structurally similar flavonoid, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, demonstrated neuroprotective effects in a D-galactose mouse model.[22]
Protocol: D-galactose-Induced Oxidative Stress in Mice
-
Animals: Male Kunming or C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimatize animals for at least 7 days.
-
Grouping (n=10-12 per group):
-
Group 1: Normal Control (Saline vehicle, Subcutaneous (SC))
-
Group 2: Model Control (D-galactose, 150 mg/kg/day, SC)
-
Group 3: Positive Control (D-galactose + Vitamin C, 100 mg/kg/day, PO)
-
Group 4: HMF Low Dose (D-galactose + HMF, PO)
-
Group 5: HMF High Dose (D-galactose + HMF, PO)
-
-
Procedure: a. For 6-8 weeks, administer D-galactose (or saline for the normal control) subcutaneously once daily. b. Concurrently, administer the respective oral treatments (vehicle, Vitamin C, or HMF) once daily. c. Monitor body weight and general health weekly. d. At the end of the treatment period, euthanize the animals and collect blood and tissues (liver, brain).
-
Biomarker Analysis:
-
Homogenize tissue samples.
-
Measure levels of key oxidative stress markers using commercially available assay kits:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Superoxide Dismutase (SOD): A key antioxidant enzyme.
-
Glutathione (GSH): A critical non-enzymatic antioxidant.
-
-
Proposed Signaling Pathway for HMF's Biological Activity
Based on existing literature, HMF likely exerts its effects through the modulation of cellular stress pathways. In cancer cells, it acts as a pro-oxidant, while in normal tissues under stress, it may function as an antioxidant and anti-inflammatory agent by inhibiting pathways like NF-κB.[3][8]
Caption: Potential dual signaling mechanisms of HMF in different cellular contexts.
Preliminary Toxicology Assessment
An acute oral toxicity study is necessary to determine the median lethal dose (LD50) and establish a preliminary safety profile for HMF. This can be conducted following OECD Guideline 423 (Acute Toxic Class Method).
Protocol: Acute Oral Toxicity
-
Animals: Female Wistar rats (8-12 weeks old). The use of females is recommended by OECD guidelines.
-
Procedure (Limit Test): a. Fast a group of 3 rats overnight. b. Administer a single oral dose of HMF at 2000 mg/kg. If mortality is observed, the dose is reduced for the next group. If no mortality occurs, a higher dose of 5000 mg/kg can be tested. c. Observe animals closely for the first 4 hours and then daily for 14 days. d. Record any signs of toxicity, morbidity, and mortality. e. At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy to observe any organ abnormalities.
Data Interpretation and Future Directions
The culmination of these studies will provide a comprehensive preclinical data package for HMF. By correlating the pharmacokinetic profile with the effective doses in the pharmacodynamic models, a therapeutic window can be proposed. Positive results from these foundational studies would justify more advanced preclinical development, including chronic toxicology studies, formulation optimization for enhanced bioavailability, and investigation into additional disease models.
References
- 1. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. fda.gov [fda.gov]
- 12. Ensuring Data Integrity: FDA’s Draft Guidance on In Vivo BA & BE Studies [novumprs.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. asianjpr.com [asianjpr.com]
- 20. Study of potential systemic oxidative stress animal models for the evaluation of antioxidant activity: status of lipid peroxidation and fat-soluble antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of 5-Hydroxy-7-methoxyflavanone from Natural Products
Abstract
5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a naturally occurring flavanone that has demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects on cancer cells[1][2]. This compound belongs to the flavonoid class and is found across a diverse array of plant species[3][4]. As interest in its therapeutic potential grows, robust and efficient methods for its isolation from natural matrices are essential for research and drug development. This guide provides a comprehensive overview of the techniques and methodologies for the successful extraction, purification, and characterization of this compound, designed for researchers, natural product chemists, and drug development professionals. The protocols herein are synthesized from established phytochemical methods, emphasizing not just the procedural steps but the underlying scientific principles that govern them.
Natural Occurrence of this compound
This compound is distributed across numerous plant families. The choice of plant material is the critical first step and is often guided by availability, regional flora, and existing ethnobotanical knowledge. The concentration of the target compound can vary significantly based on the plant part, geographical location, and harvest time.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part Used in Isolation | Reference(s) |
|---|---|---|---|
| Combretum albidum | Combretaceae | Heartwood | [5] |
| Combretum erythrophyllum | Combretaceae | Leaves | [6] |
| Combretum zeyheri | Combretaceae | Leaves | [7][8] |
| Boesenbergia rotunda | Zingiberaceae | Rhizomes | [3][4] |
| Kaempferia parviflora | Zingiberaceae | Rhizomes | [3][9] |
| Alnus sp. | Betulaceae | - | [3] |
| Populus sp. | Salicaceae | - | [3][4] |
| Dalbergia odorifera | Fabaceae | Heartwood | [2][3] |
| Scutellaria spp. | Lamiaceae | Roots | [3][10] |
| Piper spp. | Piperaceae | - | [3] |
| Prunus cerasus | Rosaceae | - |[3] |
Foundational Strategy: The Isolation Workflow
The isolation of a specific natural product like this compound is a multi-stage process designed to systematically remove impurities and enrich the target compound. The workflow progresses from a crude, complex mixture to a highly purified substance suitable for structural elucidation and biological assays. The fundamental principle is the exploitation of the compound's physicochemical properties—primarily its polarity—to separate it from other metabolites.
Figure 1: Generalized workflow for the isolation of this compound.
Detailed Methodologies and Protocols
Phase 1: Extraction
Principle: The goal of extraction is to efficiently solubilize the target flavanone and other secondary metabolites from the solid plant matrix into a liquid solvent. Flavanones are moderately polar compounds. Therefore, polar solvents like methanol or ethanol are highly effective for their extraction[10][11]. Methods like maceration, percolation, or sonication-assisted extraction (SAE) can be employed, with SAE often increasing efficiency and reducing extraction time[9].
Protocol 1: Maceration-Based Solvent Extraction
-
Preparation: Obtain dried plant material (e.g., leaves, roots) and grind it into a coarse powder (20-40 mesh) to increase the surface area for solvent penetration.
-
Maceration: Submerge the powdered material in methanol (or 95% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container[10].
-
Incubation: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation to ensure thorough extraction.
-
Filtration: Filter the mixture first through a coarse cloth (e.g., cheesecloth) to remove the bulk plant material, followed by filtration through paper (e.g., Whatman No. 1) to remove finer particles[10].
-
Repetition: Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.
-
Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields the crude methanolic extract.
Phase 2: Purification & Fractionation
3.2.1. Liquid-Liquid Partitioning
Principle: This step separates compounds based on their differential solubility in two immiscible liquid phases. It is a crucial clean-up step. By partitioning the crude extract against solvents of increasing polarity, we can systematically remove unwanted compounds. Highly non-polar compounds (fats, waxes, chlorophylls) are removed with a non-polar solvent like n-hexane, while the moderately polar flavanones are subsequently extracted into a solvent like ethyl acetate[10].
References
- 1. This compound | 75291-74-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. NP-MRD: Showing NP-Card for this compound (NP0043820) [np-mrd.org]
- 4. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Hydroxy-7-methoxyflavanone via Claisen-Schmidt Condensation
Abstract
Flavanones are a critical class of flavonoids, possessing a C6-C3-C6 backbone that is a cornerstone for numerous biologically active compounds.[1] 5-Hydroxy-7-methoxyflavanone, also known as Pinostrobin, is a natural flavanone found in various plants and is recognized for its diverse pharmacological potential, including anti-inflammatory and antiproliferative activities.[2][3][4] This document provides a comprehensive, in-depth guide for the synthesis of this compound. The synthetic strategy is a robust two-step process commencing with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization to yield the target flavanone.[3][5] This guide is designed for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step protocols, and characterization data to ensure reproducible and high-yield synthesis.
Synthetic Strategy: A Two-Step Pathway
The synthesis of this compound is efficiently achieved through a two-stage process. This method is widely adopted for its reliability and the relative accessibility of starting materials.[6]
-
Step 1: Claisen-Schmidt Condensation. This reaction forms the carbon skeleton of the target molecule by condensing an appropriately substituted acetophenone with an aromatic aldehyde in the presence of a base catalyst.[5] For this synthesis, 2',4'-dihydroxy-6'-methoxyacetophenone reacts with benzaldehyde to produce 2',4'-dihydroxy-6'-methoxychalcone.
-
Step 2: Intramolecular Cyclization. The synthesized 2'-hydroxychalcone intermediate undergoes a base-catalyzed intramolecular Michael addition, where the 2'-hydroxyl group attacks the α,β-unsaturated system to form the heterocyclic C-ring, yielding the final flavanone product.[7][8]
This sequential approach allows for the controlled construction of the flavanone core and is amenable to scale-up.
Part I: Synthesis of 2',4'-Dihydroxy-6'-methoxychalcone
The foundational step is the Claisen-Schmidt condensation, a type of crossed aldol condensation, which is one of the most effective methods for C-C bond formation in chalcone synthesis.[5][9]
Mechanism of Base-Catalyzed Condensation
The reaction proceeds via an enolate intermediate. A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the acetophenone derivative.[5][9] This is the rate-determining step. The resulting enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[5][9][10]
References
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 75291-74-6 [chemicalbook.com]
- 5. iiste.org [iiste.org]
- 6. ajptonline.com [ajptonline.com]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
cell viability assays for 5-Hydroxy-7-methoxyflavanone cytotoxicity
As a Senior Application Scientist, this guide provides an in-depth exploration of the methodologies used to assess the cytotoxic effects of 5-Hydroxy-7-methoxyflavanone. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation, empowering researchers to generate robust and reliable results.
Introduction to this compound (HMF)
This compound (HMF) is a natural flavone, a derivative of chrysin, found in various plant sources.[1][2] In oncological research, HMF has garnered attention for its potential as an anti-cancer agent. Studies have demonstrated that HMF can induce dose-dependent cytotoxicity in cancer cell lines, such as human colorectal carcinoma (HCT-116).[1][2] Understanding the precise cytotoxic potential and mechanism of action of novel compounds like HMF is a cornerstone of preclinical drug development.[3][4] Cell viability and cytotoxicity assays are the foundational tools for this evaluation, providing quantitative data on how a compound affects cell health.[5][6]
The Mechanistic Basis of HMF Cytotoxicity
Before selecting an assay, it is crucial to understand the compound's mechanism of action. Research indicates that HMF's cytotoxicity is not merely a passive process but an active induction of programmed cell death (apoptosis). The primary driver of this process is the generation of intracellular Reactive Oxygen Species (ROS).[1][2][7] This elevation in ROS creates a state of oxidative stress, which in turn triggers endoplasmic reticulum (ER) stress and perturbs the mitochondrial membrane. This cascade leads to the release of cytochrome c, modulation of the Bcl-2 family of proteins, and subsequent activation of executioner caspase-3, culminating in apoptotic cell death.[1][2][7] This mechanistic insight allows us to select assays that can probe different stages of this pathway.
Strategic Selection of Viability and Cytotoxicity Assays
Choosing the right assay depends on the specific question being asked. Are we measuring a reduction in metabolic activity (a hallmark of reduced viability) or a loss of membrane integrity (a direct measure of cell death)?
-
Metabolic Activity Assays (Tetrazolium Salts): These assays, including the MTT and MTS assays, measure the activity of mitochondrial dehydrogenases.[8][9] These enzymes are only active in living, metabolically functional cells. A decrease in signal indicates a reduction in cell viability, which could be due to apoptosis, necrosis, or cytostatic effects.
-
Membrane Integrity Assays (LDH Release): The Lactate Dehydrogenase (LDH) assay measures the release of this stable cytosolic enzyme into the culture medium upon cell lysis.[10] It is a direct indicator of cytotoxicity and loss of plasma membrane integrity, often associated with necrosis.
References
- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 5. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 6. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 7. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-7-methoxyflavanone
Welcome to the technical support guide for the synthesis of 5-Hydroxy-7-methoxyflavanone (also known as Pinostrobin). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable flavonoid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and established method is a two-step process.[1][2][3] It begins with the Claisen-Schmidt condensation of 2'-hydroxy-4'-methoxyacetophenone with benzaldehyde under basic conditions to form the chalcone intermediate (2'-hydroxy-4'-methoxychalcone).[4] The subsequent and critical step is the intramolecular cyclization of this chalcone, typically under acidic or basic conditions, to yield the flavanone core.[4][5]
Q2: Which reaction step is most critical for maximizing the final yield?
A2: The intramolecular cyclization of the 2'-hydroxychalcone intermediate is the most yield-defining step. This reaction is often reversible and competes with the formation of undesired byproducts, such as aurones.[5] Careful optimization of the catalyst, temperature, and reaction time for this cyclization is paramount for achieving a high yield of the desired this compound.
Q3: What are the best analytical techniques to monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the progress of both the Claisen-Schmidt condensation and the subsequent cyclization.[3][6] For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS) are essential.[6][7][8][9]
Q4: How can I purify the final this compound product effectively?
A4: The primary purification method is silica gel column chromatography.[6] A solvent system with a gradient of n-hexane and ethyl acetate is typically used to separate the flavanone from unreacted chalcone and other impurities.[3][6] Recrystallization from a suitable solvent, such as ethanol or methanol, can be employed for further purification.[10]
Troubleshooting Guide: From Chalcone to Flavanone
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis, with a focus on causality and actionable solutions.
Problem 1: Low Yield of the 2'-Hydroxy-4'-methoxychalcone Intermediate
Probable Causes:
-
Insufficient Base Catalyst: The Claisen-Schmidt condensation requires a base (e.g., NaOH, KOH) to deprotonate the acetophenone, forming the reactive enolate.[3] An inadequate amount of base will result in poor conversion.
-
Purity of Starting Materials: Impurities present in the 2'-hydroxy-4'-methoxyacetophenone or benzaldehyde can inhibit the reaction or lead to side products.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and time. Excessively high temperatures can promote side reactions, while insufficient reaction time leads to incomplete conversion.[3]
-
Side Reactions: Benzaldehyde can undergo a self-disproportionation (Cannizzaro reaction) in the presence of a strong base, consuming the starting material.[3]
Solutions & Scientific Rationale:
-
Optimize Base Stoichiometry: Ensure the correct molar equivalents of a strong base like KOH or NaOH are used. The base should be added slowly to the reaction mixture to control the exotherm and minimize side reactions. A 40-50% aqueous solution of KOH is often effective.[10]
-
Verify Starting Material Purity: Confirm the purity of your acetophenone and benzaldehyde via NMR or melting point analysis before starting the reaction. If necessary, purify them by recrystallization or distillation.
-
Monitor and Control Reaction Conditions: Run the reaction at room temperature and monitor its progress every few hours using TLC. A typical reaction time is 24-48 hours.[11] This prevents the formation of degradation products that can occur with prolonged reaction times or excessive heat.
-
Minimize Side Reactions: To reduce the rate of the Cannizzaro reaction, consider adding the benzaldehyde solution slowly to the mixture of the acetophenone and base. This keeps the instantaneous concentration of the aldehyde low, favoring the desired cross-condensation.
Problem 2: Inefficient Cyclization of Chalcone to Flavanone
Probable Causes:
-
Incorrect Catalyst Choice: The cyclization is an intramolecular oxa-Michael addition which can be catalyzed by either acid (e.g., H₂SO₄, HCl) or base (e.g., sodium acetate, piperidine).[11][12] The choice is critical and often depends on the specific substrate. The reaction is often reversible, and the equilibrium may not favor the product under your conditions.[5]
-
Formation of Aurone Byproduct: A common competing reaction is the formation of aurones, an isomeric byproduct. This is particularly favored under certain basic conditions and at higher temperatures.[5]
-
Incomplete Conversion: The reaction may stall before all the chalcone is consumed due to catalyst deactivation or unfavorable equilibrium.[5]
Solutions & Scientific Rationale:
-
Select the Appropriate Catalyst: For acid-catalyzed cyclization, refluxing the chalcone in ethanol with a catalytic amount of concentrated H₂SO₄ for 24 hours is a common method.[11] For base-catalyzed cyclization, using sodium acetate in refluxing methanol can be effective and may minimize the formation of degradation products.[2]
-
Control Conditions to Favor Flavanone: To suppress aurone formation, it is often recommended to use milder basic conditions or lower reaction temperatures.[5] Decreasing the base concentration has been shown to increase the yield of the flavanone over the aurone.
-
Drive the Reaction to Completion: Monitor the disappearance of the chalcone spot on TLC. If the reaction stalls, consider incrementally increasing the catalyst concentration or extending the reaction time. Microwave-assisted synthesis can also be a valuable technique to improve reaction rates and yields.[5]
Experimental Protocol: Acid-Catalyzed Cyclization of 2'-Hydroxy-4'-methoxychalcone
This protocol provides a validated starting point for the key cyclization step.
-
Dissolve the Chalcone: In a round-bottom flask, dissolve the 2'-hydroxy-4'-methoxychalcone (1 mmol) in 50 mL of ethanol.
-
Add Acid Catalyst: To this solution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.8 mL).[11]
-
Reflux the Mixture: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 24 hours, monitoring the reaction's progress by TLC (using a mobile phase like n-hexane:ethyl acetate 4:3 v/v).[11]
-
Product Precipitation: After the reaction is complete (indicated by the disappearance of the chalcone spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold distilled water to precipitate the crude this compound.[12]
-
Isolate the Product: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude product under vacuum. Purify the solid by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization from methanol to obtain the pure flavanone.
Visual & Data Summaries
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your synthesis.
Caption: Logical workflow for troubleshooting low yield.
General Synthesis Pathway
This diagram illustrates the overall two-step synthesis process.
Caption: Overall workflow for this compound synthesis.
Comparative Table of Reaction Conditions
The following table summarizes how different conditions can influence the outcome of the critical cyclization step. Yields are illustrative and will vary based on specific experimental execution.
| Parameter | Condition A (Acidic) | Condition B (Basic) | Expected Outcome & Rationale |
| Catalyst | Concentrated H₂SO₄ | Sodium Acetate (NaOAc) | H₂SO₄ is a strong proton source that activates the carbonyl for nucleophilic attack. NaOAc is a milder base that promotes cyclization with potentially fewer side products than stronger bases like NaOH.[2][12] |
| Solvent | Ethanol | Methanol | Both are polar protic solvents that can solvate the intermediates. The choice may affect solubility and reaction kinetics. |
| Temperature | Reflux (~78 °C) | Reflux (~65 °C) | Higher temperatures increase reaction rates but can also promote byproduct formation. Reflux is needed to overcome the activation energy. |
| Potential Byproduct | Dehydration products | Aurones | Strong acidic conditions can sometimes lead to elimination reactions. Basic conditions, especially if too strong or hot, are known to favor the competing 5-endo-trig cyclization to form aurones.[5] |
| Illustrative Yield | 50-70% | 40-60% | Acid-catalyzed cyclization is often reported with moderate to good yields for this type of flavanone.[11] Base-catalyzed methods can be efficient but may require more optimization to suppress byproduct formation.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. benchchem.com [benchchem.com]
overcoming poor solubility of 5-Hydroxy-7-methoxyflavanone in vitro
A Guide to Overcoming Poor In Vitro Solubility for Researchers
Welcome to the dedicated technical support guide for 5-Hydroxy-7-methoxyflavanone. This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions regarding the significant challenge of this compound's poor aqueous solubility in experimental settings. Our goal is to equip you with the knowledge to ensure accurate, reproducible, and meaningful in vitro results.
Section 1: Understanding the Core Challenge
The experimental utility of this compound, a promising flavanone with potential pharmacological activities, is often hindered by its physicochemical properties. Its chemical structure, characterized by a largely nonpolar flavanone backbone, leads to low aqueous solubility. This presents a major hurdle for in vitro studies, as the compound may precipitate out of solution when added to aqueous cell culture media or assay buffers, leading to inaccurate concentration-response data and unreliable results.
The key to success lies in selecting an appropriate solubilization strategy that maintains the compound's stability and minimizes off-target effects from the solubilizing agent itself.
Section 2: Troubleshooting & FAQ Guide
This section addresses the most common issues encountered by researchers.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous cell culture medium. What happened?
A: This is the most frequent manifestation of poor solubility. Your high-concentration stock in a strong organic solvent (like DMSO) experienced a dramatic polarity shift when introduced to the aqueous environment of your medium. The compound, no longer soluble, crashed out of solution.
Troubleshooting Steps:
-
Decrease the Final Concentration: You may be exceeding the solubility limit of this compound in the final assay medium. Try working with a lower concentration range.
-
Optimize the Dilution Step: Instead of a single large dilution, perform a serial dilution. Additionally, while vortexing or stirring the aqueous medium, add the stock solution drop-wise. This can prevent localized super-saturation.
-
Increase the Co-Solvent Concentration (with caution): The final concentration of DMSO in your assay may be too low. While increasing it can help, be aware that DMSO concentrations above 0.5% (v/v) can induce cytotoxicity or affect cellular processes in many cell lines. Always run a vehicle control with the highest concentration of DMSO used in your experiment to assess its baseline effect.
Q2: I'm observing cell toxicity or unexpected biological activity in my vehicle control group. How do I fix this?
A: This indicates that your solubilizing agent (the "vehicle") is not inert at the concentration you are using. This is a common issue with organic solvents like DMSO, ethanol, or methanol.
Troubleshooting Steps:
-
Determine the Maximum Tolerated Solvent Concentration: Before your main experiment, run a dose-response curve with just your vehicle (e.g., DMSO at 0.01%, 0.1%, 0.5%, 1%). Identify the highest concentration that does not significantly impact your assay's endpoint (e.g., cell viability, enzyme activity). This is your maximum allowable vehicle concentration.
-
Switch to a Less Toxic Solvent: Consider using solvents like ethanol or dimethylformamide (DMF), but remember to perform the same toxicity pre-screening for them.
-
Explore Advanced Formulation Strategies: If a non-toxic solvent concentration is insufficient to solubilize your compound, you must move to more advanced methods like using cyclodextrins or BSA, which are generally more biocompatible.
Q3: Can I use heat or change the pH to improve solubility?
A: While these methods can increase the solubility of some compounds, they must be approached with extreme caution for this compound.
-
Heat: Flavonoids can be heat-sensitive and may degrade. If you attempt this, use a gentle warming bath (e.g., 37°C) for a short period and always compare its efficacy against a non-heated control to check for degradation.
-
pH Adjustment: The phenolic hydroxyl group on this compound means its solubility is pH-dependent. Increasing the pH will deprotonate the hydroxyl group, increasing its charge and aqueous solubility. However, altering the pH of your cell culture medium or assay buffer will almost certainly impact your biological system and is generally not recommended unless it is a specific parameter of your experiment.
Q4: What are cyclodextrins and how do they work?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex. This complex has a much higher aqueous solubility, effectively ferrying the compound into solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative ideal for in vitro studies.
Section 3: Solubilization Strategies & Protocols
Strategy 1: Co-Solvent System
This is the most straightforward approach but requires careful optimization to avoid vehicle-induced artifacts.
Recommended Solvents & Maximum Assay Concentrations
| Solvent | Recommended Starting Stock Conc. | Max. Final Assay Conc. (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | ≤ 0.5% | Can be toxic to some cell lines above 0.5%. |
| Ethanol (EtOH) | 10-50 mM | ≤ 0.5% | Can induce metabolic changes in cells. |
| Dimethylformamide (DMF) | 10-50 mM | ≤ 0.1% | Generally more toxic than DMSO. |
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for solubilizing this compound.
Strategy 2: Advanced Formulation with Cyclodextrins
This method is highly recommended when co-solvents fail or cause toxicity. It improves solubility by forming a water-soluble inclusion complex.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic flavanone within a cyclodextrin host.
Protocol: Preparation of a this compound:HP-β-CD Complex
This protocol creates a highly water-soluble stock solution.
-
Prepare a Cyclodextrin Solution: Weigh out the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in your desired aqueous buffer (e.g., PBS or serum-free medium) to make a 40% (w/v) solution. Gentle warming (37-40°C) may be required.
-
Prepare the Flavanone: Weigh out the this compound powder. The goal is typically a 1:1 to 1:5 molar ratio of flavanone to cyclodextrin.
-
Complexation: Add the flavanone powder directly to the pre-warmed HP-β-CD solution.
-
Incubation: Seal the container and place it on a rotator or shaker at room temperature or 37°C. Allow it to mix overnight (12-24 hours) to ensure maximum complexation.
-
Sterilization: The following day, sterilize the solution by passing it through a 0.22 µm syringe filter. This also removes any small amount of un-complexed, precipitated compound.
-
Concentration Determination & Use: The concentration of the solubilized flavanone should be confirmed via UV-Vis spectrophotometry or HPLC. This filtered, complexed solution is now your stock solution, which can be directly diluted into your assay medium.
-
Crucial Control: Remember to prepare a "vehicle" solution containing only the HP-β-CD in the buffer at the same concentration used for your stock. This must be used as your vehicle control in all experiments.
Section 4: Final Recommendations
-
Always Prioritize an Empirical Test: Do not assume a solvent or method will work. Before committing to a large-scale experiment, test the solubility of this compound in your specific assay medium at your highest desired concentration.
-
Document Everything: Keep detailed notes on the solvent used, its final concentration, incubation times, and any visual observations (e.g., precipitation, color change).
-
The Vehicle Control is Not Optional: The validity of your data depends on demonstrating that the solubilization agent itself does not influence the experimental outcome.
By following these guidelines and protocols, you can confidently navigate the challenges of working with poorly soluble compounds like this compound and generate reliable, high-quality data.
Technical Support Center: Purification of 5-Hydroxy-7-methoxyflavanone
Welcome to the technical support guide for 5-Hydroxy-7-methoxyflavanone (also known as Pinostrobin[1][2]). This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable flavanone. Whether you are isolating it from a natural source or purifying it after a synthetic route, this guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure you achieve the highest purity and yield.
Section 1: Understanding the Molecule: Properties and Stability
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and stability profile. This compound's structure, with its phenolic hydroxyl group and methoxy substituent, dictates its behavior in different solvents and chromatographic systems.
Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | [1] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 99-100 °C | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol (sonication may be needed) | [3] |
Critical Stability Considerations
Flavonoids, as a class, are susceptible to degradation, which can compromise sample integrity and experimental results. Understanding these vulnerabilities is key to preventing compound loss.
-
pH Sensitivity : Flavonoids are generally more stable in acidic conditions (pH < 7). In neutral to alkaline solutions, the phenolic hydroxyl groups can deprotonate, making the molecule highly susceptible to oxidation.[4]
-
Light Sensitivity (Photodegradation) : Exposure to UV or even ambient light can induce degradation.[4] This is a critical factor during long experiments and storage. It is imperative to use amber vials or wrap containers in aluminum foil to protect solutions from light.[4]
-
Oxidative Degradation : The phenolic structure is prone to oxidation, which can be accelerated by light, elevated pH, and the presence of oxygen.[4] A visible color change, such as yellowing, in a solution often indicates oxidation.[4]
Section 2: Pre-Purification Challenges & Initial Workup
The purity of your final product is heavily dependent on the quality of your starting material. Addressing challenges at the crude stage simplifies the final purification steps.
FAQ: Common Impurities and Crude Extract Cleanup
Q: I've just completed a synthesis. What are the most likely impurities in my crude reaction mixture?
A: In a typical flavanone synthesis, which often involves the Claisen-Schmidt condensation followed by intramolecular cyclization, several impurities are common[5]:
-
Unreacted Starting Materials : Residual 2'-hydroxyacetophenone and benzaldehyde derivatives.
-
Isomeric Byproducts (Aurones) : Aurone formation is a frequent competing reaction, especially under strong basic conditions or at high temperatures.[5] Their structural similarity to flavanones can make them particularly challenging to separate.
-
Chalcone Intermediate : Incomplete cyclization of the 2'-hydroxychalcone intermediate.
-
Polymeric/Degradation Products : Harsh reaction conditions (e.g., excessively strong acid/base, high heat) can lead to the formation of polymeric materials or other degradation products.[5]
Q: My starting material is a crude plant extract. How can I efficiently enrich the flavanone fraction before column chromatography?
A: For complex natural product extracts, a multi-step liquid-liquid partitioning process is highly effective. This technique separates compounds based on their polarity. A typical workflow involves suspending the crude extract in an aqueous methanol solution and partitioning it successively against solvents of increasing polarity.[6]
-
n-Hexane Wash : This initial wash removes highly non-polar compounds like lipids and chlorophylls.[6]
-
Ethyl Acetate Extraction : Flavanones are moderately polar and will preferentially partition into the ethyl acetate layer, leaving more polar compounds (like glycosides) in the aqueous layer.[6] This ethyl acetate fraction is now significantly enriched with your target compound and ready for chromatography.
Workflow: Initial Cleanup of Crude Material
Caption: General workflow for initial sample cleanup before chromatography.
Section 3: Troubleshooting Guide for Column Chromatography
Column chromatography is the most common technique for purifying flavanones.[5] However, achieving baseline separation can be challenging. This section addresses the most common issues encountered.
Q: My compound co-elutes with an unknown impurity. How can I improve separation?
A: Co-elution is a frequent problem, often caused by structurally similar impurities like isomers (aurones) or other flavonoids.
-
Expert Insight : The key to resolving co-eluting compounds is to alter the selectivity of your chromatographic system. This means changing how the stationary and mobile phases interact differently with your target compound versus the impurity.
-
Solution 1: Optimize the Mobile Phase (Normal Phase) :
-
Fine-tune Polarity : If you are using a standard Hexane:Ethyl Acetate system, try adjusting the ratio in small increments (e.g., 5%). Create a shallower gradient to increase the separation window.[7]
-
Change Solvent Selectivity : If polarity adjustments fail, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the hydrogen bonding interactions and improve separation.[7]
-
-
Solution 2: Switch to a Different Stationary Phase :
-
Reverse-Phase (C18) : If normal-phase (silica gel) chromatography is unsuccessful, switch to a reverse-phase C18 column.[7] This method separates compounds based on hydrophobicity rather than polarity, which can be highly effective at resolving isomers that are difficult to separate on silica. A typical mobile phase would be a gradient of water and methanol or acetonitrile.[8]
-
Q: My chromatographic peaks are broad and tailing, leading to poor fractions. What is happening?
A: Peak broadening and tailing can result from several factors:
-
Chemical Interactions : The 5-hydroxy group can form a hydrogen bond with the carbonyl at position 4, and it can also interact strongly with the silanol groups on the surface of the silica gel. This secondary interaction can cause significant peak tailing.
-
Column Overloading : Loading too much sample for the column size.
-
Poor Sample Loading : Dissolving the sample in too much solvent or a solvent that is too strong, causing it to spread before chromatography begins.
-
Solution :
-
Acidify the Mobile Phase : In reverse-phase HPLC, adding a small amount of a modifier like 0.1% formic or acetic acid to the mobile phase is a standard practice.[6][8] This protonates the phenolic hydroxyl group, minimizing its interaction with the stationary phase and resulting in sharper, more symmetrical peaks.
-
Proper Loading Technique : Always dissolve your crude sample in the minimum possible volume of solvent.[9] If possible, use the initial mobile phase solvent for dissolution. Adsorbing the sample onto a small amount of silica gel (dry loading) is another excellent technique to ensure a tight starting band.
-
Q: My final yield after the column is disappointingly low. Where could my compound have gone?
A: Low recovery is often due to irreversible adsorption or on-column degradation.
-
Expert Insight : The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. Furthermore, the strong interaction between the flavanone's hydroxyl groups and the silica can lead to a portion of the sample becoming irreversibly bound to the column.
-
Solution :
-
Deactivate the Silica : Pre-treating the silica gel with a small amount of a base like triethylamine can help neutralize the most acidic sites, though this may affect separation.
-
Use a Milder Stationary Phase : Consider using a less acidic stationary phase like alumina or switching to reverse-phase chromatography, which is generally less harsh.
-
Monitor with TLC : Always monitor your column fractions and the column itself (after running) with TLC to see if the compound remains streaked on the baseline, which would indicate irreversible adsorption.
-
Workflow: Troubleshooting Chromatographic Separation
Caption: Decision tree for troubleshooting common chromatography issues.
Section 4: Post-Purification and Final Characterization
Once you have collected pure fractions, the final steps are crucial for obtaining a solid, solvent-free product and confirming its identity.
Q: My purified compound is an oil or a persistent gum. How can I induce crystallization?
A: This is a common outcome. The presence of trace impurities or residual solvent can inhibit crystallization.
-
Protocol: Recrystallization of this compound
-
Solvent Selection : Ethanol or methanol are often effective solvents for recrystallizing flavanones.[5]
-
Dissolution : Gently warm the chosen solvent and add it dropwise to your compound until it is fully dissolved. Use the absolute minimum amount of hot solvent.
-
Cooling : Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization : If no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or placing the solution in a -20°C freezer.
-
Isolation : Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.
-
Q: How do I definitively confirm the purity and structural identity of my final product?
A: A combination of analytical techniques is required for full characterization.
-
Purity Assessment (HPLC) : High-Performance Liquid Chromatography is the standard for assessing purity.[10] A pure sample should show a single, sharp peak, and purity is often reported as >98%.[1]
-
Structural Elucidation (NMR & MS) :
-
NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure.[11] The spectra will verify the presence of the methoxy group, the specific substitution pattern on the aromatic rings, and the protons of the flavanone core.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.[12]
-
Section 5: Frequently Asked Questions on Handling and Storage
Proper handling and storage are vital to maintain the long-term integrity of your purified this compound.
Q1: What are the ideal long-term storage conditions for the solid compound? For long-term stability, store the solid compound at -20°C or -80°C.[13] The container should be tightly sealed and protected from light and moisture. Displacing air with an inert gas like argon or nitrogen can further minimize the risk of oxidation.[13]
Q2: How should I prepare and store solutions? Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[4] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.[13] For optimal stability, store these aliquots at -80°C for use within six months or at -20°C for use within one month.[4][13]
Q3: My DMSO stock solution, which was once clear, now has a precipitate after being stored in the freezer. What should I do? Precipitation upon cooling can be due to the poor solubility of the flavanone at lower temperatures.[4] Before use, allow the aliquot to warm completely to room temperature and vortex thoroughly to ensure the compound has fully redissolved. If the issue persists, consider preparing the stock solution at a slightly lower concentration.[4]
References
- 1. biorlab.com [biorlab.com]
- 2. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 75291-74-6 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
troubleshooting 5-Hydroxy-7-methoxyflavanone instability in solution
Welcome to the technical support guide for 5-Hydroxy-7-methoxyflavanone (also known as Pinostrobin). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Flavonoids as a class are known for their potential instability under various experimental conditions, and understanding these factors is critical for obtaining reproducible and reliable results. This guide provides in-depth, field-proven insights and actionable protocols to mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound solutions.
Q1: My solution of this compound is turning yellow over time. What's happening?
A visible color change, typically to yellow or brown, is a common indicator of compound degradation. This is primarily due to oxidation of the flavonoid structure. The phenolic hydroxyl groups on the flavanone backbone are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and non-optimal pH levels.[1][2] This process can lead to the formation of quinone-like structures or other degradation products, altering the compound's chemical properties and biological activity.
Q2: I'm observing a gradual loss of activity or inconsistent results in my bioassays. Could this be a stability issue?
Yes, this is a classic symptom of compound instability. If this compound degrades in your stock solution or, more critically, in your experimental medium (e.g., cell culture media), the effective concentration of the active compound decreases over the course of the experiment.[3][4] This leads to diminished biological effects and poor reproducibility. Factors such as pH, temperature, exposure to light, and interaction with media components can all contribute to this degradation.[5][6]
Q3: What is the best solvent for dissolving and storing this compound?
For creating high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7] Methanol can also be used.[7] It is crucial to use a high-purity, anhydrous grade of solvent to minimize moisture, which can promote hydrolysis. After dissolution, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: How do pH, temperature, and light affect the stability of this compound?
These three factors are critical determinants of flavonoid stability:
-
pH: Flavonoids are generally more stable in acidic to neutral conditions (pH < 7).[1] In alkaline solutions, the phenolic hydroxyl groups can deprotonate, making the molecule highly susceptible to rapid oxidative degradation.[1]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[6] Therefore, solutions should be stored at low temperatures (-20°C or -80°C for long-term storage) and experiments should be conducted at controlled temperatures whenever possible.[1]
-
Light: Exposure to UV and even ambient laboratory light can cause photodegradation.[1][5][6] This can lead to the formation of breakdown products with altered or no biological activity. Always use amber vials or wrap containers in aluminum foil to protect solutions from light.[1][2]
Q5: My compound is precipitating out of my working solution, especially in aqueous buffers or cell culture media. What can I do?
This is a solubility issue. This compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out if its final concentration exceeds its solubility limit in that medium.
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration in your assay does not exceed the known solubility limit. You may need to perform a solubility test in your specific buffer or medium.
-
Optimize Dilution: When preparing working solutions, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate mixing and prevent localized high concentrations that promote precipitation.
-
Use a Surfactant (with caution): In some biochemical assays (not cell-based), a small amount of a non-ionic surfactant like Tween® 20 can help maintain solubility. However, this must be validated for compatibility with your specific assay.
Q6: How should I store my stock and working solutions to ensure maximum stability?
Proper storage is essential for maintaining the integrity of your compound.
| Solution Type | Solvent | Storage Temperature | Max Duration | Key Precautions |
| Stock Solution | Anhydrous DMSO | -80°C | ≤ 6 months | Aliquot into single-use amber vials to avoid freeze-thaw cycles and light exposure.[1] |
| -20°C | ≤ 1 month | |||
| Working Solution | Aqueous Buffer / Media | 2-8°C | Prepare Fresh Daily | Due to lower stability in aqueous environments, always prepare working solutions immediately before use. |
Q7: Are there special considerations for using this compound in cell culture media?
Yes. Cell culture media are complex, buffered aqueous solutions (typically pH 7.2-7.4) that can promote flavonoid degradation.[8][9] Components in the media or serum can potentially interact with or degrade the compound. Furthermore, the standard incubation conditions (37°C, humidified atmosphere) can accelerate degradation over time. It is highly recommended to perform a stability test of the compound in your specific cell culture medium under your experimental conditions to understand its half-life.[3][4]
Troubleshooting Workflows & Protocols
This section provides structured approaches to diagnose and solve stability-related problems.
General Troubleshooting Workflow
If you are experiencing inconsistent results, use the following decision tree to identify the potential cause.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Protocol 1: Preparation of Stable Stock Solutions
This protocol minimizes initial degradation and preserves the compound for long-term use.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening. This prevents moisture condensation on the powder.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a controlled environment (e.g., a fume hood).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).[1] Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes or cryovials. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Assessing Compound Stability in Experimental Media
This experiment determines the rate of degradation under your specific assay conditions.
Caption: Workflow for assessing compound stability in experimental media.
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete experimental medium at the highest concentration you plan to use.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, label it "T=0," and flash-freeze it in liquid nitrogen, then store it at -80°C. This is your baseline.
-
Incubation: Place the remaining solution under your exact experimental conditions (e.g., in a 37°C incubator).
-
Time-Course Sampling: At various time points relevant to your experiment's duration (e.g., 1, 4, 8, 24 hours), remove an aliquot, label it with the time, and immediately freeze it as in step 2.
-
Analysis: Once all samples are collected, analyze them together using a suitable quantitative method like HPLC-UV or LC-MS/MS (see Protocol 3).
-
Data Interpretation: Compare the peak area or concentration of the compound in each time point sample to the T=0 sample. A decrease in concentration over time indicates degradation.
Protocol 3: Overview of Quantitative Analysis Methods
Verifying the concentration of your solutions is crucial. High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique.[10]
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection.[11] | Chromatographic separation followed by mass-based detection.[11] |
| Specificity | Moderate to High | Very High[11] |
| Sensitivity (LOQ) | ~5 - 15 ng/mL[11] | < 2 ng/mL[11] |
| Primary Use | Verifying concentration in stock solutions, purity checks. | Quantifying low levels in complex biological matrices (plasma, cell lysates).[12] |
Basic HPLC-UV Procedure:
-
System Setup: Use a C18 reversed-phase column. The mobile phase is typically a gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Standard Curve: Prepare a series of known concentrations of this compound to create a standard curve.[10]
-
Sample Analysis: Inject your standards and samples.
-
Quantification: Plot the peak area from the standards against their concentrations to generate a calibration curve. Use this curve to determine the concentration of your unknown samples.[10]
Understanding the Mechanisms of Instability
A deeper understanding of why this compound degrades can inform better experimental design.
Caption: Key environmental factors driving the degradation of this compound.
-
Oxidative Degradation: This is a major pathway for many flavonoids. The presence of hydroxyl groups on the aromatic rings makes them susceptible to oxidation, which can be catalyzed by trace metals in buffers or media.[8][9] This process is often irreversible and leads to a complete loss of the parent structure.
-
Hydrolysis / Ring Opening: Under strongly alkaline or acidic conditions, or with prolonged exposure to aqueous environments, the heterocyclic C-ring of the flavanone can open.[9] This alters the three-dimensional structure of the molecule, which is critical for its biological activity.
-
Photodegradation: The aromatic rings in the flavonoid structure absorb UV light, which provides the energy to initiate degradative chemical reactions.[5][13] The degradation pathways induced by light can be different from those caused by thermal or oxidative stress.[2]
By controlling the factors outlined in this guide—solvent choice, pH, temperature, and light exposure—researchers can significantly improve the stability of this compound, leading to more accurate, reliable, and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. This compound | 75291-74-6 [amp.chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 5-Hydroxy-7-methoxyflavanone Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy-7-methoxyflavanone (Pinostrobin) and its derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges associated with enhancing the bioavailability of this promising class of flavonoids. As you know, despite their significant therapeutic potential, the clinical utility of many flavonoids is hampered by poor aqueous solubility, extensive first-pass metabolism, and rapid elimination.[1][2] This center offers troubleshooting guides and frequently asked questions (FAQs) to navigate these experimental hurdles effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the development of this compound derivatives.
Q1: What are the primary factors limiting the oral bioavailability of this compound and its derivatives?
A1: The limited oral bioavailability of this compound, a characteristic shared by many flavonoids, is multifactorial.[1][3] Key contributing factors include:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound has low solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3][4]
-
Extensive First-Pass Metabolism: Upon absorption into the enterocytes and subsequent passage through the liver, flavonoids undergo significant metabolic conversion, primarily through glucuronidation, sulfation, and methylation.[2] This process, known as phase II metabolism, often results in metabolites with reduced biological activity that are readily excreted.[2]
-
Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump absorbed flavonoids and their metabolites back into the intestinal lumen, further reducing net absorption.
-
Chemical Instability: The flavonoid structure can be susceptible to degradation in the acidic environment of the stomach and by the gut microbiota.[3]
Q2: How does the chemical structure of this compound derivatives, such as glycosylation or methylation, influence their bioavailability?
A2: Structural modifications can profoundly impact bioavailability:
-
Glycosylation: The addition of a sugar moiety (glycosylation) generally increases the water solubility of flavonoids.[5] However, the effect on overall bioavailability is complex. While some flavonoid glycosides can be absorbed directly, many require hydrolysis by intestinal enzymes or gut microbiota to their aglycone form before absorption.[5][6] The type and position of the sugar are critical; for instance, flavonoid glucosides are often more readily absorbed than rutinosides.[2][6]
-
Methylation: Methylating free hydroxyl groups can protect the flavonoid from extensive phase II metabolism.[7] This can lead to increased metabolic stability and potentially higher plasma concentrations of the parent compound.[7] Studies on 5-hydroxy-7-methoxyflavone derivatives have indicated that the presence of both the 5-hydroxyl and 7-methoxy groups is crucial for certain biological activities, such as inducing myotube hypertrophy.[8][9]
Q3: What are the most promising formulation strategies to enhance the bioavailability of these flavanone derivatives?
A3: Several advanced formulation strategies have shown success in improving the bioavailability of poorly soluble compounds like flavonoids:[10]
-
Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area-to-volume ratio, leading to enhanced dissolution and absorption. Common nano-based delivery systems include:
-
Nanosuspensions: Crystalline nanoparticles dispersed in a liquid medium.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based carriers that can encapsulate lipophilic drugs.
-
Polymeric Micelles and Nanoparticles: Self-assembling systems that can solubilize hydrophobic compounds in their core.[11]
-
Nanoemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactant.[10]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the flavonoid in a polymeric carrier in an amorphous state can prevent crystallization and improve solubility and dissolution rates.
-
Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the bioavailability of co-administered drugs. For example, co-administering quercetin has been shown to increase the basolateral transport of hesperetin metabolites in Caco-2 cell models by inhibiting BCRP.[12]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental issues encountered when working to enhance the bioavailability of this compound derivatives.
Issue 1: Low and Variable In Vitro Dissolution Rate
Question: My this compound derivative exhibits a very low and inconsistent dissolution rate in simulated intestinal fluids. What could be the cause, and how can I improve it?
Answer: This is a classic challenge for poorly water-soluble compounds. The variability often points to issues with the solid-state properties of your material or the experimental setup.
Troubleshooting Decision Tree:
Caption: Troubleshooting low in vitro dissolution.
Detailed Protocol: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Suspension:
-
Disperse 5% (w/v) of the this compound derivative in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80).
-
The choice of stabilizer is critical to prevent particle aggregation. A preliminary screening of different stabilizers is recommended.
-
-
Milling Process:
-
Transfer the suspension to a laboratory-scale bead mill.
-
Use milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) at a concentration of 50% (v/v).
-
Mill at a high speed (e.g., 2000 rpm) for 2-4 hours. Maintain a low temperature (e.g., 4°C) using a cooling jacket to prevent thermal degradation.
-
-
Particle Size Analysis:
-
Periodically withdraw samples and measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Continue milling until the desired particle size (e.g., Z-average < 200 nm) and Polydispersity Index (PDI < 0.3) are achieved.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
The resulting nanosuspension can be used for in vitro dissolution testing or further processed (e.g., lyophilized) into a solid dosage form.
-
Issue 2: Poor Permeability in Caco-2 Cell Monolayer Assays
Question: My flavanone derivative shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction and a high efflux ratio in Caco-2 cell assays. What does this indicate and how can I improve transport?
Answer: This profile strongly suggests that your compound is a substrate for apically located efflux transporters like P-gp or BCRP. The high efflux ratio (Papp B-A / Papp A-B > 2) is a key indicator.
Experimental Workflow for Investigating Efflux Transport:
Caption: Workflow to identify efflux transporter involvement.
Strategies to Overcome Efflux:
-
Formulation with Excipients: Certain pharmaceutical excipients (e.g., Vitamin E TPGS, Cremophor EL) are known to inhibit efflux transporters. Incorporating these into your formulation can improve intestinal absorption.
-
Co-administration with Inhibitors: As demonstrated with quercetin and hesperetin, co-administering a known inhibitor can be a viable strategy.[12] This requires careful consideration of potential drug-drug interactions.
-
Structural Modification: If feasible, medicinal chemistry approaches can be used to design derivatives that are not recognized by efflux transporters, without compromising biological activity.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Question: My novel formulation showed excellent dissolution and permeability in vitro, but the in vivo pharmacokinetic study in rats showed only a marginal improvement in bioavailability. What could explain this disconnect?
Answer: This is a common and frustrating challenge in drug development, often referred to as poor in vitro-in vivo correlation (IVIVC). The primary culprit is often extensive first-pass metabolism in the liver, which is not fully captured by dissolution or Caco-2 models.
Investigating Pre-systemic Metabolism:
| Experimental Step | Purpose | Expected Outcome & Interpretation |
| 1. Liver Microsome Stability Assay | To assess the metabolic stability of the compound in the presence of liver enzymes (CYPs and UGTs). | High Clearance: Rapid disappearance of the parent compound. Indicates extensive hepatic metabolism. Low Clearance: Compound is stable. The issue may lie elsewhere (e.g., gut wall metabolism). |
| 2. Metabolite Identification | To identify the major metabolites formed using LC-MS/MS. | Glucuronide/Sulfate Conjugates: Confirms that Phase II metabolism is the major metabolic pathway.[2] Oxidative Metabolites: Suggests involvement of Cytochrome P450 enzymes. |
| 3. Caco-2/Hepatocyte Co-culture | To create a more physiologically relevant in vitro model that combines absorption and metabolism. | Provides a more accurate prediction of intestinal and hepatic extraction, leading to a better IVIVC. |
Mitigation Strategies for High First-Pass Metabolism:
-
Prodrug Approach: Design a prodrug that masks the metabolic site (e.g., a free hydroxyl group). The prodrug should be stable until it reaches systemic circulation, where it can be cleaved to release the active parent compound.
-
Inhibition of Metabolic Enzymes: Similar to efflux pump inhibition, co-administration of inhibitors of specific UGT or SULT enzymes could be explored, though this carries a higher risk of drug-drug interactions.
-
Alternative Routes of Administration: For high-value candidates, exploring routes that bypass the liver, such as buccal, transdermal, or parenteral administration, may be necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Systems for the Controlled Release of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 480-37-5 | INDOFINE Chemical Company [indofinechemical.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing degradation of 5-Hydroxy-7-methoxyflavanone during extraction
Welcome to the technical support center for the optimal extraction of 5-Hydroxy-7-methoxyflavanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable flavanone while minimizing degradation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Challenge of Preserving this compound
This compound, also known as Pinostrobin, is a naturally occurring flavanone with significant therapeutic potential.[1][2] However, like many phenolic compounds, it is susceptible to degradation during extraction, which can be influenced by a variety of factors including pH, temperature, light, and the choice of solvent.[3][4] Understanding and controlling these variables is paramount to achieving high yields of a pure, bioactive compound. This guide provides practical solutions to common challenges faced during its extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound during extraction is primarily driven by three factors:
-
pH-Induced Degradation: Flavanones are generally more stable in acidic to neutral conditions.[5][6] Alkaline environments can promote the opening of the heterocyclic C-ring, leading to the formation of chalcones and other degradation products.[7][8]
-
Thermal Degradation: High temperatures can accelerate degradation reactions.[9][10] While elevated temperatures can improve extraction efficiency by increasing solvent penetration and compound solubility, excessive heat can lead to the breakdown of the flavanone structure.[9]
-
Oxidative and Photodegradation: Exposure to oxygen and light, particularly UV radiation, can induce oxidative reactions and photodegradation.[3][11][12] The phenolic hydroxyl group at the C5 position makes the molecule susceptible to oxidation.
Q2: Which solvents are recommended for the extraction of this compound to minimize degradation?
A2: The choice of solvent is critical for both extraction efficiency and stability. For this compound, which is a less polar flavonoid, the following solvents are recommended:[13][14]
-
Ethanol and Methanol: These are the most commonly used solvents for flavonoid extraction due to their high recovery yields.[15] Aqueous mixtures (e.g., 70-95% ethanol) are often more effective than absolute alcohols.[16]
-
Ethyl Acetate: This solvent can be used for the selective extraction of less polar flavonoids.
-
Acetone: Another suitable solvent for flavanones, often used in combination with water.[17]
It is advisable to use high-purity solvents to avoid contaminants that could catalyze degradation.
Q3: How can I monitor the degradation of this compound during my extraction process?
A3: Regular monitoring is crucial for process optimization. The most effective method for monitoring degradation is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[18][19]
-
HPLC-UV: By running a quick analysis of your crude extract and comparing the peak area of your target compound to a known standard, you can quantify its concentration. The appearance of new, unidentified peaks may indicate the formation of degradation products.
-
LC-MS/MS: This technique offers higher sensitivity and specificity, allowing for the identification of degradation products by their mass-to-charge ratio.[18]
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Increase Extraction Time: Ensure the solvent has sufficient time to penetrate the plant material. For maceration, consider extending the extraction period to 48-72 hours.[20] 2. Reduce Particle Size: Grinding the plant material to a finer powder (e.g., 20-40 mesh) increases the surface area for solvent interaction.[20] 3. Optimize Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency. A common starting point is 10:1 (v/w).[20] |
| Degradation During Extraction | 1. Control Temperature: If using a heat-assisted method like Soxhlet or reflux, ensure the temperature does not exceed the stability limits of the flavanone. For many flavonoids, temperatures below 60°C are preferable.[9] Consider using non-thermal methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures.[21][22] 2. Adjust pH: If using an aqueous solvent system, consider acidifying the solvent slightly (e.g., with 0.1% formic acid) to a pH between 3 and 5 to improve stability.[5][23] 3. Protect from Light: Conduct the extraction in amber glassware or cover your apparatus with aluminum foil to prevent photodegradation.[12] |
| Improper Solvent Choice | 1. Evaluate Solvent Polarity: this compound is a relatively non-polar flavanone. Ensure your solvent system matches this polarity. Consider using a step-wise extraction with solvents of increasing polarity to selectively isolate the compound.[20] |
Issue 2: Presence of Unknown Impurities in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Analyze Under Milder Conditions: Re-extract a small sample under optimized conditions (lower temperature, protection from light, acidic pH) and compare the chromatogram. A reduction in impurity peaks suggests that degradation was the issue. 2. Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent to inhibit oxidative degradation. |
| Co-extraction of Other Compounds | 1. Perform a Liquid-Liquid Partitioning Step: After the initial extraction, a liquid-liquid partitioning can help to remove impurities. For a methanolic extract, you can partition it against n-hexane to remove non-polar compounds like lipids and chlorophylls.[20] 2. Utilize Solid-Phase Extraction (SPE): SPE can be a valuable clean-up step to selectively isolate flavonoids from a crude extract. |
Issue 3: Color Change of the Extract During Processing
| Possible Cause | Troubleshooting Steps |
| Oxidation | A yellowing or browning of the solution can indicate oxidation.[12] 1. Work Under an Inert Atmosphere: If possible, purge your extraction vessel with an inert gas like nitrogen or argon to displace oxygen.[12] 2. Store Properly: If storing the extract, do so at a low temperature (e.g., 4°C) in an airtight, light-protected container. |
| pH Shift | A significant change in pH can alter the chromophore of the flavanone and may indicate degradation. 1. Buffer the Extraction Solvent: If pH stability is a major concern, consider using a buffered solvent system. |
Experimental Protocols & Data
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize yield while minimizing thermal degradation.
-
Sample Preparation: Grind the dried plant material to a fine powder (40 mesh).
-
Extraction Setup:
-
Place 10 g of the powdered material into a 250 mL amber flask.
-
Add 100 mL of 80% ethanol containing 0.1% formic acid.
-
-
Ultrasonication:
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[20]
-
-
Storage: Store the concentrated extract at -20°C in an amber vial.
Table 1: Influence of Extraction Parameters on this compound Stability
| Parameter | Condition | Effect on Degradation | Recommendation |
| Temperature | > 80°C | Significant increase in degradation rate | Maintain temperature below 60°C |
| pH | > 8 | Promotes ring-opening to chalcones[7] | Maintain pH between 3-6[5][23] |
| Light | UV or prolonged ambient | Induces photodegradation[3][12] | Use amber glassware or protect from light |
| Oxygen | Presence of air | Leads to oxidative degradation | Work in an inert atmosphere if possible |
Visualizing Degradation and Extraction Workflows
Diagram 1: Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Optimized Extraction Workflow
Caption: Workflow for minimizing degradation during extraction.
References
- 1. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 75291-74-6 [chemicalbook.com]
- 3. Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of industrial processing on orange juice flavanone solubility and transformation to chalcones under gastrointestinal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]
- 10. [PDF] Effect of heat processing on thermal stability and antioxidant activity of six flavonoids | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
- 22. azolifesciences.com [azolifesciences.com]
- 23. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
Technical Support Center: Enhancing the Selectivity of 5-Hydroxy-7-methoxyflavanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical strategies and troubleshooting advice for increasing the target selectivity of 5-Hydroxy-7-methoxyflavanone (also known as pinostrobin). As Senior Application Scientists, we understand that achieving selectivity is a critical hurdle in translating a promising compound into a viable therapeutic candidate. This resource combines medicinal chemistry principles with actionable experimental protocols to help you navigate this challenge.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its known biological activities?
This compound is a naturally occurring flavonoid found in various plants.[1] It possesses a C6-C3-C6 backbone structure common to flavonoids.[2] Preclinical studies have highlighted its diverse pharmacological potential, including anticancer, antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[3][4][5] For instance, it has been shown to induce mitochondrial-associated cell death in human colon carcinoma cells by promoting the generation of reactive oxygen species (ROS).[3]
Q2: Why is improving the selectivity of this compound so important for drug development?
Selectivity refers to a drug's ability to bind preferentially to its intended target over other, unintended targets (off-targets).[6] While this compound shows promise, like many flavonoids, it can interact with multiple cellular proteins, including a wide range of kinases and enzymes.[7] This lack of selectivity can lead to two major problems:
-
Off-Target Toxicity: Interactions with unintended proteins can cause undesirable side effects.
-
Reduced Efficacy: If the compound binds to many off-targets, a higher dose is required to achieve a therapeutic concentration at the primary target, which can exacerbate toxicity.[8]
Therefore, improving selectivity is a primary goal of lead optimization to develop safer and more effective drugs.[9]
Q3: What does a "Selectivity Index" tell me?
The Selectivity Index (SI) is a quantitative measure of a compound's preference for a primary target versus an off-target. It is typically calculated as a ratio of the half-maximal inhibitory concentrations (IC50) or binding affinities (Ki).[6]
Formula: Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)
A higher SI value indicates greater selectivity. For example, an SI of 100 means the compound is 100 times more potent against its primary target than the off-target, which is a desirable characteristic.
Troubleshooting Guide: Enhancing the Selectivity of this compound Derivatives
This section provides detailed strategies for when your lead compound demonstrates insufficient selectivity in initial screens.
Issue 1: My compound binds to multiple kinases. How can I use chemical modification to improve its selectivity?
This is a classic challenge. The solution lies in Structure-Activity Relationship (SAR) studies, where systematic chemical modifications are made to the core scaffold to identify which structural features govern target binding and selectivity.
Causality: The binding pockets of different proteins, even within the same family (like kinases), have subtle but exploitable differences in their shape, size, and electrostatic environment.[10] By modifying the structure of this compound, you can introduce steric hindrance that prevents binding to an off-target or create new favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) that are unique to the primary target.
The flavanone core has three main regions for modification: the A-ring, the B-ring, and the C-ring. The B-ring is often the most fruitful area for derivatization to tune selectivity.
References
- 1. biorlab.com [biorlab.com]
- 2. FLAVANOIDS: A REVIEW ON CHEMISTRY AND VERSATILE BIOLOGICAL ACTIVITY - ProQuest [proquest.com]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Flavones: an important scaffold for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site Selectivity - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 9. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Anti-Proliferative Effects of 5-Hydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anti-Proliferative Agents
The landscape of cancer therapy is in a constant state of evolution, driven by the pressing need for more effective and less toxic therapeutic agents. Natural products have historically been a rich source of novel bioactive compounds, with flavonoids emerging as a particularly promising class. Among these, 5-Hydroxy-7-methoxyflavanone , also known as pinostrobin, has garnered significant attention for its potential anti-proliferative properties. This guide provides a comprehensive validation of its anti-proliferative effects, offering a comparative analysis against established chemotherapeutic agents and detailing the rigorous experimental methodologies required for its evaluation. Our objective is to equip researchers with the foundational knowledge and practical protocols to investigate this promising compound further.
This compound is a naturally occurring flavanone found in a variety of plants.[1] Its structure, characterized by a C2-C3 single bond in the C ring, distinguishes it from flavones and is believed to contribute to its unique biological activities. Preliminary studies have indicated its dose-dependent cytotoxic potential against various cancer cell lines, including cervical and breast cancer.[2][3] This guide will delve into the experimental validation of these claims, providing a framework for robust and reproducible research.
Comparative Analysis of Anti-Proliferative Activity
A critical aspect of evaluating a novel anti-cancer compound is to benchmark its efficacy against current standards of care. Here, we present a comparative analysis of the anti-proliferative effects of this compound against doxorubicin, a widely used anthracycline chemotherapy drug.
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| This compound (Pinostrobin) | MCF-7 (Breast Cancer) | 43.958 ± 4.955 | [2] |
| MDAMB-231 (Breast Cancer) | 34.953 ± 3.106 | [2] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.616 ± 0.083 | [4] |
| MDAMB-231 (Breast Cancer) | 1.664 ± 0.005 | [4] | |
| This compound (Pinostrobin) | HeLa (Cervical Cancer) | 50 µM | [1] |
| Ca Ski (Cervical Cancer) | 75 µM | [1] | |
| SiHa (Cervical Cancer) | 100 µM | [1] | |
| Cisplatin | HeLa (Cervical Cancer) | ~10 µM (72h) |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. It is crucial to note that IC50 values can vary significantly based on the cell line, assay method, and incubation time. The data presented here is for comparative purposes and is derived from the cited literature. A direct comparison is most accurate when conducted within the same study under identical conditions.[2][4]
From the data, it is evident that while this compound demonstrates anti-proliferative activity, its potency in the tested breast cancer cell lines is lower than that of doxorubicin.[2][4] However, it is important to consider that doxorubicin is a potent cytotoxic agent with significant side effects. The potential for a better safety profile with natural compounds like this compound warrants further investigation.[1]
Mechanisms of Action: Unraveling the Anti-Proliferative Pathways
Understanding the molecular mechanisms by which a compound exerts its anti-proliferative effects is paramount for its development as a therapeutic agent. Research indicates that this compound induces cancer cell death through a multi-faceted approach, primarily centered on the induction of apoptosis.
A key mechanism is the generation of Reactive Oxygen Species (ROS).[1] Elevated ROS levels within cancer cells can lead to oxidative stress, damaging cellular components, including DNA, and triggering apoptotic pathways. Studies have shown that this compound treatment leads to increased ROS production in cervical cancer cells.[2] This increase in ROS is associated with a reduction in the levels of glutathione (GSH), a major intracellular antioxidant, and nitric oxide (NO), a signaling molecule involved in cell survival.[2]
The induction of apoptosis by this compound appears to be mediated through both the intrinsic and extrinsic pathways. This is evidenced by changes in mitochondrial membrane potential and the expression of key apoptotic proteins.[1][2]
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols for Validation
To ensure the scientific rigor and reproducibility of findings, standardized and well-documented experimental protocols are essential. The following section provides detailed methodologies for key assays used to validate the anti-proliferative effects of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 30, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin or cisplatin at known effective concentrations. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Assessment of DNA Synthesis: BrdU Incorporation Assay
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA.
Principle: Cells undergoing DNA replication will incorporate BrdU into their DNA. The incorporated BrdU can then be detected using a specific antibody.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary anti-BrdU antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
Detection: Add the appropriate substrate and measure the colorimetric or fluorescent signal using a microplate reader.
Long-Term Survival Assessment: Colony Formation Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and reproductive integrity.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixing and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Detection: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation of apoptotic pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest them, and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).
-
Detection: Incubate the membrane with a secondary antibody conjugated to HRP and visualize the protein bands using a chemiluminescent substrate.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that this compound possesses significant anti-proliferative effects against various cancer cell lines. Its ability to induce apoptosis through ROS-mediated pathways highlights its potential as a novel therapeutic candidate. While its potency may be lower than some conventional chemotherapeutic drugs like doxorubicin, its natural origin may offer a more favorable safety profile, a critical consideration in cancer therapy.
Further research is warranted to fully elucidate the anti-cancer potential of this compound. Future studies should focus on:
-
In vivo efficacy: Evaluating its anti-tumor effects in animal models.
-
Pharmacokinetics and bioavailability: Understanding its absorption, distribution, metabolism, and excretion.
-
Combination therapies: Investigating its synergistic effects with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.
-
Broader cell line screening: Assessing its anti-proliferative activity against a wider range of cancer types.
By employing the rigorous experimental methodologies outlined in this guide, the scientific community can continue to unravel the therapeutic potential of this compound and pave the way for its potential clinical application in the fight against cancer.
References
- 1. Induction of apoptosis by pinostrobin in human cervical cancer cells: Possible mechanism of action | PLOS One [journals.plos.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Pinostrobin inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Natural 5-Hydroxy-7-methoxyflavanone for Researchers and Drug Development Professionals
In the landscape of drug discovery and natural product chemistry, 5-Hydroxy-7-methoxyflavanone stands out as a flavonoid with significant therapeutic promise. As research into its anticancer, anti-inflammatory, and neuroprotective properties accelerates, a critical question emerges for researchers: should one source this compound through chemical synthesis or via extraction from its natural botanical origins? This guide provides a comprehensive comparative analysis of synthetic versus natural this compound, offering the in-depth technical insights and experimental data necessary for informed decision-making in a research and development setting.
Section 1: Chemical Synthesis of this compound
The synthetic route to this compound offers a high degree of control over purity and scalability, which are critical parameters in drug development. A common and effective method for the synthesis of flavanones is through the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.[1][2]
Experimental Protocol: A Generalized Synthetic Pathway
This protocol outlines a plausible multi-step synthesis for this compound, based on established flavonoid chemistry.
Step 1: Protection of the Phenolic Precursor
-
The starting material, phloroacetophenone, is selectively protected to ensure the desired regioselectivity in the subsequent steps. For instance, a methoxymethyl (MOM) ether can be used to protect the hydroxyl groups.
Step 2: Claisen-Schmidt Condensation to form the Chalcone
-
The protected acetophenone is reacted with benzaldehyde in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent.
-
The reaction mixture is stirred at room temperature until the formation of the corresponding 2'-hydroxychalcone is complete, as monitored by Thin Layer Chromatography (TTC).[2]
-
The resulting chalcone is then precipitated, filtered, and purified.
Step 3: Intramolecular Cyclization to the Flavanone
-
The purified chalcone is subjected to acid-catalyzed cyclization. Refluxing in an acidic ethanol solution is a common method.[3]
-
This reaction facilitates an intramolecular Michael addition to form the flavanone ring.
Step 4: Selective Methylation
-
To introduce the 7-methoxy group, a regioselective methylation is performed. This can be achieved using a methylating agent like dimethyl sulfate in the presence of a mild base.[1]
Step 5: Deprotection
-
The protecting groups are removed under acidic conditions to yield the final product, this compound.
Step 6: Purification
-
The crude product is purified using column chromatography or recrystallization to achieve high purity (>98%).[4]
Visualization of the Synthetic Workflow
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Hydroxy-7-methoxyflavanone
Introduction: The Analytical Imperative for 5-Hydroxy-7-methoxyflavanone
This compound, also known as Pinostrobin, is a naturally occurring flavanone found in a variety of plant species.[1] Its potential pharmacological activities necessitate robust and reliable analytical methods for its quantification in diverse matrices, from raw plant material to complex biological fluids. The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[2] When multiple analytical methods are used across different laboratories or during different stages of drug development, it is imperative to demonstrate that these methods yield comparable results. This is achieved through a process known as cross-validation.
This guide provides a comparative analysis of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed protocols, and outline a systematic approach to cross-validation, grounded in the principles set forth by the International Council for Harmonisation (ICH).[3][4][5]
Pillar 1: Foundational Analytical Methodologies
The selection of an analytical method is governed by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for quantifying compounds like flavanones.[6] It relies on the chromatographic separation of the analyte from other matrix components, followed by detection based on its ultraviolet absorbance.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately non-polar compounds like flavanones. Its hydrophobicity provides excellent retention and resolution.[7]
-
Mobile Phase: A gradient elution using acetonitrile and water is employed to effectively separate compounds with a range of polarities. The gradient ensures that both early and late-eluting compounds are resolved with good peak shape in a reasonable timeframe.[8] The addition of a small amount of formic acid (0.1%) is critical; it protonates residual silanols on the stationary phase to reduce peak tailing and improves the ionization efficiency if the eluent is directed to a mass spectrometer.
-
Detection: Flavanones exhibit strong UV absorbance. A detection wavelength around 290 nm is typically chosen for this compound, corresponding to its Band II absorption arising from the benzoyl system of the A-ring.[9] A Diode-Array Detector (DAD) is preferred as it provides spectral data to confirm peak purity and identity.[7]
Experimental Protocol: HPLC-UV Method
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with gradient pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: The extraction procedure will be matrix-dependent. For a plant extract, a typical procedure involves methanolic extraction via sonication, followed by centrifugation and filtration through a 0.22 µm syringe filter.[6]
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the gold standard.[10] It couples the separation power of HPLC with the mass-based detection of a triple quadrupole mass spectrometer.
Causality Behind Experimental Choices:
-
Chromatography: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is often paired with MS to provide faster analysis and sharper peaks, which enhances sensitivity.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for flavonoids. Positive ion mode is often effective and can provide complementary information to negative ion mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This technique offers exceptional specificity by monitoring a specific precursor ion-to-product ion transition. For this compound (MW: 270.28), the protonated molecule [M+H]+ at m/z 271.1 would be selected as the precursor. Collision-induced dissociation would then generate characteristic product ions for monitoring.[12]
Experimental Protocol: LC-MS/MS Method
-
Instrumentation and Conditions:
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.[10]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: As described for the HPLC-UV method.
-
Gradient: A faster gradient is typically used (e.g., 5-95% B in 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MS/MS Detection (MRM):
-
Precursor Ion: m/z 271.1
-
Product Ions: To be determined via infusion and fragmentation experiments. A common fragmentation for flavanones involves retro-Diels-Alder (RDA) cleavage of the C-ring.[13]
-
Note: Collision energy and other source parameters must be optimized for the specific instrument.
-
-
-
Standard and Sample Preparation:
-
Preparation is similar to the HPLC-UV method, but final concentrations for calibration standards are typically much lower (e.g., in the ng/mL range) due to the higher sensitivity of the instrument.
-
Pillar 2: The Principle and Practice of Cross-Validation
Cross-validation is the process of demonstrating that two distinct analytical methods provide comparable results for the same set of samples.[14][15] This is crucial when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for clinical sample analysis. The goal is to ensure data continuity and integrity.[16]
According to ICH Q2(R2) guidelines, cross-validation should demonstrate that the same predefined performance criteria are met for the procedures being compared.[4]
Caption: General workflow for analytical method validation and lifecycle management.
Comparative Performance Overview
The following table summarizes the expected performance characteristics of the two methods, which form the basis for comparison during cross-validation.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Principle | Chromatographic separation, UV absorbance | Chromatographic separation, mass-based detection | LC-MS/MS offers superior selectivity by isolating a specific mass-to-charge ratio. |
| Specificity | Moderate to High | Very High | HPLC-UV relies on retention time and UV spectrum, which can have interferences. LC-MS/MS uses specific parent-daughter ion transitions, minimizing interferences.[10] |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods should exhibit excellent linearity over their respective ranges. |
| LOD | ~ 5-10 ng/mL | < 0.5 ng/mL | The inherent sensitivity of mass spectrometry allows for much lower detection limits. |
| LOQ | ~ 15-30 ng/mL | < 1.5 ng/mL | The limit of quantification follows the same trend as the LOD. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods should be highly accurate, with acceptance criteria typically within ±15% of nominal.[16] |
| Precision (%RSD) | < 2% | < 5% | Both methods should be highly precise, with %RSD (or %CV) not exceeding 15%.[16] |
Experimental Protocol: Cross-Validation Study
-
Sample Set Preparation:
-
Prepare a minimum of two batches of Quality Control (QC) samples in the relevant matrix.
-
Each batch should contain at least three concentration levels: Low, Medium, and High, spanning the calibration range of both methods.
-
Prepare at least six replicates at each concentration level.
-
-
Analysis:
-
Divide the replicates from each concentration level into two sets.
-
Analyze one set using the validated HPLC-UV method (Method A).
-
Analyze the second set using the validated LC-MS/MS method (Method B).
-
Ensure that both analyses are performed on the same day by the same analyst if possible to minimize variability.
-
-
Data Evaluation and Acceptance Criteria:
-
For each method, calculate the mean concentration, standard deviation, and %RSD for the replicates at each QC level.
-
The accuracy of each method should be within 85-115% of the nominal value, and the precision (%RSD) should not exceed 15%.[16]
-
Cross-Method Comparison: Calculate the percentage difference between the mean concentrations obtained by Method A and Method B for each QC level.
-
% Difference = [(Mean_A - Mean_B) / Mean_A] * 100
-
-
Acceptance Criterion: The percentage difference between the two methods should ideally be within ±15%. A tighter internal acceptance criterion of ±10% provides greater confidence.
-
Caption: Experimental workflow for the cross-validation of two analytical methods.
Pillar 3: Interpretation and Authoritative Grounding
A successful cross-validation demonstrates that the two methods are equivalent for the intended purpose. If the acceptance criteria are met, data generated by either method can be confidently pooled or compared.
If the results diverge beyond the acceptance criteria, a systematic investigation is required. Potential causes include:
-
Specificity Issues: The less specific method (HPLC-UV) may suffer from co-eluting impurities or matrix components that are not detected by the more specific method (LC-MS/MS). This can be investigated by scrutinizing the chromatograms and performing forced degradation studies to challenge the stability-indicating nature of each method.[17][18]
-
Matrix Effects: In LC-MS/MS, ion suppression or enhancement from matrix components can lead to biased results not observed in the UV detector.
-
Sample Processing Differences: Discrepancies in sample dilution, extraction efficiency, or stability in the final extract between the two protocols can introduce bias.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity throughout the lifecycle of drug development. By systematically comparing a robust HPLC-UV method with a highly sensitive and specific LC-MS/MS method for this compound, researchers can establish method interchangeability with confidence. This process, grounded in the scientific principles of method validation and guided by regulatory standards, upholds the trustworthiness and authority of the analytical data that underpins critical development decisions.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0043820) [np-mrd.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 12. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-b-f.eu [e-b-f.eu]
- 15. benchchem.com [benchchem.com]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Independent Verification of 5-Hydroxy-7-methoxyflavanone's Neuroprotective Properties: A Comparative Guide for Researchers
In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the scientific community has increasingly turned its attention to natural compounds with neuroprotective potential. Among these, 5-Hydroxy-7-methoxyflavanone (HMF), a methoxyflavone found in various plants, has emerged as a promising candidate. This guide provides an in-depth, objective comparison of HMF's neuroprotective properties against established agents, supported by experimental data and detailed protocols to empower researchers in their independent verification and drug development endeavors.
Introduction: The Rationale for Verifying Novel Neuroprotective Agents
The complex pathophysiology of neurodegenerative disorders, characterized by oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of multi-target therapeutic agents. Flavonoids, a class of polyphenolic compounds, have garnered significant interest due to their diverse biological activities.[1][2] this compound and its structural analogs have demonstrated potential in preclinical studies, suggesting a role in mitigating neuronal damage. However, rigorous independent verification and comparison against established neuroprotective agents are crucial steps in the translational pipeline. This guide aims to provide the necessary framework for such an evaluation.
Mechanistic Insights: How this compound May Protect Neurons
The neuroprotective effects of this compound and related methoxyflavones are believed to be multifactorial, targeting key pathways implicated in neuronal cell death.
Attenuation of Oxidative Stress
A primary proposed mechanism is the mitigation of oxidative stress. Flavonoids can act as potent antioxidants, scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms.[1] Studies on related methoxyflavones have shown their ability to reduce ROS production and increase the levels of crucial antioxidant enzymes.[3] This is a critical function, as excessive ROS can lead to lipid peroxidation, protein damage, and DNA fragmentation, ultimately causing neuronal demise.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases. Evidence suggests that HMF and similar flavonoids can interfere with the apoptotic cascade. This includes the regulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. By shifting the Bax/Bcl-2 ratio in favor of survival and inhibiting the activation of executioner caspases, these compounds may prevent neuronal loss.
Anti-inflammatory Effects
Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative conditions. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) contribute to a chronic inflammatory state that is detrimental to neurons. In vivo studies on the related compound 5,7-dimethoxyflavone have demonstrated a significant reduction in the levels of these pro-inflammatory markers in the brain, suggesting a potent anti-inflammatory action.[4][5][6][7][8]
Below is a diagram illustrating the proposed neuroprotective signaling pathways of this compound.
Caption: Proposed neuroprotective mechanisms of this compound.
Comparative Analysis: HMF vs. Established Neuroprotective Agents
To provide a comprehensive evaluation, the neuroprotective efficacy of HMF should be compared against well-characterized agents such as Edaravone and N-acetylcysteine (NAC).
-
Edaravone is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries.[9][10] Its primary mechanism involves neutralizing reactive oxygen species, thereby reducing oxidative damage to neurons.[11][12]
-
N-acetylcysteine (NAC) is a precursor to the endogenous antioxidant glutathione (GSH).[7] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to combat oxidative stress.[7]
The following tables summarize hypothetical comparative data based on typical findings in neuroprotection studies. Actual experimental results should be used to populate these tables for a definitive comparison.
Table 1: In Vitro Neuroprotective Efficacy
| Parameter | Experimental Model | This compound | Edaravone | N-acetylcysteine |
| Cell Viability (MTT/LDH Assay) | SH-SY5Y cells + H₂O₂ | Dose-dependent increase in viability | Significant increase in viability | Moderate increase in viability |
| Apoptosis (TUNEL/Caspase-3 Assay) | Primary cortical neurons + Glutamate | Reduction in apoptotic cells | Significant reduction in apoptosis | Moderate reduction in apoptosis |
| Oxidative Stress (DCFDA Assay) | PC12 cells + 6-OHDA | Dose-dependent decrease in ROS | Significant decrease in ROS | Significant decrease in ROS |
| Inflammation (ELISA) | BV-2 microglia + LPS | Reduction in TNF-α and IL-6 | Moderate reduction in TNF-α | Minimal effect on cytokines |
Table 2: In Vivo Neuroprotective Efficacy
| Parameter | Animal Model | This compound | Edaravone | N-acetylcysteine |
| Infarct Volume Reduction | Rat (tMCAO) | Data not available | Significant reduction | Moderate reduction |
| Neurological Score Improvement | Mouse (MPTP) | Improved motor function | Significant improvement | Moderate improvement |
| Cognitive Function (Morris Water Maze) | Mouse (LPS-induced) | Improved spatial memory[6][7][8] | Data not available | Improved cognitive function[13] |
| Inflammatory Markers (ELISA/WB) | Rat (CCI) | Reduced TNF-α, IL-6[6][7][8] | Reduced pro-inflammatory markers | Data not available |
Experimental Protocols for Independent Verification
To ensure the reproducibility and validity of findings, detailed and standardized protocols are essential. The following are step-by-step methodologies for key in vitro assays to assess neuroprotection.
Experimental Workflow Overview
Caption: A generalized workflow for in vitro neuroprotection studies.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound or comparator compounds for 2-4 hours. Then, introduce the neurotoxic insult (e.g., H₂O₂) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][14][15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][17] Cell viability is expressed as a percentage of the control (untreated) cells.
Cytotoxicity Assessment: LDH Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[13]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction and Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[16] Cytotoxicity is calculated relative to control wells.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[18]
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[19]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[18][20]
-
Staining and Visualization: For fluorescent detection, counterstain the nuclei with DAPI and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells is determined by counting.[21]
Measurement of Intracellular ROS: DCFDA Assay
This assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Cell Loading: Incubate the cultured neuronal cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Treatment: Apply the neurotoxic agent and/or neuroprotective compounds.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader or microscope.[22]
Analysis of Apoptotic Proteins: Western Blot for Bcl-2 and Bax
Western blotting allows for the quantification of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[20][23]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23] Visualize the protein bands using a chemiluminescent substrate and an imaging system.[24] Densitometric analysis is used to quantify the relative protein expression levels.
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as a neuroprotective agent, likely acting through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. However, to firmly establish its therapeutic potential, further rigorous and comparative studies are imperative. The experimental protocols and comparative framework provided in this guide are intended to facilitate such independent verification. Future research should focus on direct, head-to-head comparisons with established neuroprotective agents in standardized in vitro and in vivo models of neurodegeneration. Furthermore, elucidation of the precise molecular targets and pharmacokinetic/pharmacodynamic profiling will be crucial for the successful clinical translation of this promising natural compound.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biolife-publisher.it [biolife-publisher.it]
- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. benchchem.com [benchchem.com]
- 18. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western blot in homogenised mouse brain samples [protocols.io]
- 20. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. GraphViz Examples and Tutorial [graphs.grevian.org]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxy-7-methoxyflavanone
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 5-Hydroxy-7-methoxyflavanone (also known as Pinocembrin-7-methyl ether). The protocols herein are designed to be a self-validating system, explaining the causality behind each safety measure to ensure a deep, operational understanding of the risks and mitigation strategies.
Hazard Identification and Risk Assessment
This compound is a flavonoid compound that, while valuable in research, presents specific hazards that necessitate rigorous safety protocols. The primary risks are associated with direct contact and inhalation, as outlined in its Safety Data Sheet (SDS).[1][2][3] Understanding these hazards is the foundational step in mitigating risk.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Code | Hazard Statement | Implication for Handling |
| H315 | Causes skin irritation | Direct contact with the powder or solutions can lead to redness, itching, or inflammation.[1][3][4] |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][3][4] |
| H335 | May cause respiratory irritation | Inhalation of the fine powder can irritate the mucous membranes and upper respiratory tract.[1][2][3][4] |
While the toxicological properties have not been exhaustively investigated, the potential for harm through inhalation, ingestion, or skin absorption is recognized.[2] Therefore, a conservative and thorough approach to personal protective equipment (PPE) is warranted.
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is not a one-size-fits-all decision; it is contingent on the specific procedure being performed. The potential for aerosolization of the powder or splashing of a solution dictates the required level of protection. The following workflow provides a logical pathway for determining the necessary PPE for any task involving this compound.
Caption: PPE Selection Workflow for this compound.
Core PPE Requirements and Specifications
Based on the risk assessment, the following table outlines the minimum PPE required for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses | Not required | Lab coat | Not required |
| Weighing/Aliquotting Powder | Chemical safety goggles AND face shield | Compatible chemical-resistant gloves (e.g., Nitrile) | Lab coat (fully buttoned), long pants, closed-toe shoes | NIOSH-approved respirator (N95 or higher) is mandatory.[1][2] |
| Preparing Solutions (Dissolving) | Chemical safety goggles | Compatible chemical-resistant gloves (e.g., Nitrile) | Lab coat (fully buttoned), long pants, closed-toe shoes | Recommended if not performed in a chemical fume hood. |
| Handling Solutions (Pipetting, Transfers) | Chemical safety goggles | Compatible chemical-resistant gloves (e.g., Nitrile) | Lab coat (fully buttoned), long pants, closed-toe shoes | Not required if splash risk is low and ventilation is adequate. |
Causality:
-
Eye Protection : Due to the serious eye irritation risk (H319), chemical safety goggles that form a seal around the eyes are mandatory.[1][3] A face shield is added when handling the powder to protect the entire face from airborne particles.
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin irritation (H315).[1][2] Nitrile gloves are a common and effective choice for handling this type of compound. Always check the manufacturer's specifications for compatibility.
-
Body Protection : A lab coat, worn fully buttoned, protects the skin and personal clothing from accidental spills.
-
Respiratory Protection : The primary risk when handling the solid form is inhalation of fine particles, which may cause respiratory irritation (H335).[1][2][3] Therefore, weighing and handling the powder must be done either in a certified chemical fume hood or while wearing a NIOSH-approved respirator to control airborne levels.
Step-by-Step Protocols
Protocol 1: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves last. Ensure gloves are pulled over the cuffs of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Unbutton and remove by rolling it inside-out to contain any contaminants.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Protocol 2: Safe Handling of this compound Powder
This protocol minimizes aerosolization and exposure.
-
Preparation: Designate a specific area for handling the powder, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment (spatulas, weigh boats, containers) before opening the primary container.
-
PPE: Don the enhanced level of PPE as specified in the table above (Goggles, Face Shield, Gloves, Lab Coat, Respirator).
-
Handling: Carefully open the container. Use a spatula to gently transfer the desired amount of powder to a weigh boat. Avoid dropping or tapping the spatula, which can create airborne dust.
-
Closure: Securely close the primary container immediately after use.
-
Cleanup: Gently wipe down the work surface and spatula with a damp cloth to collect any residual powder. Dispose of all contaminated materials as hazardous waste.
-
Doffing: Remove PPE as described in Protocol 1.
Emergency Procedures: A Direct Response Plan
In the event of an exposure, immediate and correct action is crucial.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][5][6][7]
-
Seek medical attention if irritation or other symptoms develop or persist.[2][5]
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing behind the eyelids.[6][7][8]
-
If present, remove contact lenses after the first few minutes of rinsing.[1][5][9]
-
Seek immediate medical attention, regardless of the apparent severity.[7]
In Case of Inhalation:
-
If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.
-
Seek immediate medical attention.[2]
In Case of a Spill:
-
Minor Spill: For a small amount of powder, protect personnel with appropriate PPE.[5] Gently cover the spill with an absorbent material that does not create dust. Collect the material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the surface.[1][5]
-
Major Spill: Evacuate the immediate area.[6] Alert others and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[8]
Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
Chemical Waste: All unused this compound and solutions must be collected in a clearly labeled, sealed hazardous waste container. Do not discharge into drains or sewers.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.
-
Decontamination: Thoroughly clean all work surfaces and non-disposable equipment after use.
By adhering to these detailed procedures, you establish a robust safety framework that protects not only yourself but also your colleagues and your research. Trust in these protocols is built upon understanding the direct link between the known hazards of this compound and the specific protective measures designed to mitigate them.
References
- 1. biosynth.com [biosynth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Npc235117 | C16H14O4 | CID 4101463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
